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  • Product: 2-(9-methyl-9H-carbazol-3-yl)acetic acid
  • CAS: 56297-06-4

Core Science & Biosynthesis

Foundational

Chemical properties of 2-(9-methyl-9H-carbazol-3-yl)acetic acid

An In-depth Technical Guide to the Chemical Properties of 2-(9-methyl-9H-carbazol-3-yl)acetic acid Authored by: A Senior Application Scientist Foreword: A Predictive Analysis Based on Congeneric Scaffolds The compound 2-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 2-(9-methyl-9H-carbazol-3-yl)acetic acid

Authored by: A Senior Application Scientist

Foreword: A Predictive Analysis Based on Congeneric Scaffolds

The compound 2-(9-methyl-9H-carbazol-3-yl)acetic acid represents a specific molecular architecture within the broader class of carbazole derivatives. While direct experimental data for this exact molecule is not extensively available in public literature, its chemical properties can be reliably predicted and understood through a comprehensive analysis of its constituent parts and closely related, well-documented analogs. This guide will, therefore, present a detailed technical overview of the anticipated chemical properties of 2-(9-methyl-9H-carbazol-3-yl)acetic acid, drawing upon established principles of organic chemistry and a wealth of data from analogous carbazole-based structures. Our approach is to provide a robust, scientifically-grounded framework for researchers, scientists, and drug development professionals to understand and handle this compound.

The core carbazole structure is a key pharmacophore and a versatile building block in materials science.[1] The introduction of an acetic acid moiety at the 3-position and a methyl group at the 9-position fine-tunes the electronic and steric properties of the parent molecule, influencing its reactivity, solubility, and potential applications. This guide will deconstruct these influences, offering a predictive yet practical understanding of the compound's behavior.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the chemical behavior of 2-(9-methyl-9H-carbazol-3-yl)acetic acid is a thorough examination of its molecular structure and the resultant physicochemical properties.

Structural Analysis

The molecule consists of a tricyclic carbazole core, which is an aromatic heterocyclic system with two benzene rings fused to a central nitrogen-containing pyrrole ring.[1] A methyl group is attached to the nitrogen atom (position 9), and an acetic acid group is substituted at the 3-position of one of the benzene rings.

Figure 1. Molecular structure of 2-(9-methyl-9H-carbazol-3-yl)acetic acid.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(9-methyl-9H-carbazol-3-yl)acetic acid based on data from analogous compounds.

PropertyPredicted Value/RangeRationale and Supporting Data
Molecular Formula C₁₅H₁₃NO₂Based on the molecular structure.
Molecular Weight 239.27 g/mol Calculated from the molecular formula.[2]
Appearance White to off-white powder/crystalsCarbazole and its simple derivatives are typically crystalline solids.[3]
Melting Point 190-220 °CThe melting point of 2-(9H-Carbazol-9-yl)acetic acid is reported to be 191-194 °C.[4] The introduction of a methyl group at the 9-position and shifting the acetic acid to the 3-position may slightly alter this value.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in non-polar solvents; likely insoluble in water.The carboxylic acid group enhances solubility in polar solvents. Carbazole itself has poor water solubility. The methyl group will slightly increase lipophilicity.
pKa 4-5The pKa of the carboxylic acid is expected to be in the typical range for a carboxylic acid attached to an aromatic system.

Synthesis and Reactivity

Synthetic Approach

A plausible synthetic route to 2-(9-methyl-9H-carbazol-3-yl)acetic acid would likely involve a multi-step process, starting from 9-methyl-9H-carbazole. A common strategy for introducing an acetic acid group at the 3-position of a carbazole ring is through a Vilsmeier-Haack formylation followed by a condensation reaction and subsequent reduction/hydrolysis.

G start 9-methyl-9H-carbazole step1 Vilsmeier-Haack Reaction (POCl3, DMF) start->step1 intermediate1 9-methyl-9H-carbazole-3-carbaldehyde step1->intermediate1 step2 Condensation with Malonic Acid (Piperidine, Pyridine) intermediate1->step2 intermediate2 (E)-3-(9-methyl-9H-carbazol-3-yl)acrylic acid step2->intermediate2 step3 Reduction (e.g., H2/Pd-C or NaBH4) intermediate2->step3 final 2-(9-methyl-9H-carbazol-3-yl)acetic acid step3->final

Figure 2. A potential synthetic pathway for 2-(9-methyl-9H-carbazol-3-yl)acetic acid.

This proposed pathway is based on established synthetic methodologies for carbazole derivatives.[5] The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto the electron-rich carbazole ring, with a preference for the 3 and 6 positions. The subsequent Knoevenagel or Perkin-type condensation with malonic acid (or a derivative) followed by reduction of the resulting acrylic acid derivative would yield the target compound.

Reactivity Profile

The reactivity of 2-(9-methyl-9H-carbazol-3-yl)acetic acid is governed by its three key functional components: the carbazole ring system, the carboxylic acid group, and the N-methyl group.

  • Carbazole Ring: The carbazole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions (e.g., halogenation, nitration, sulfonation). The substitution pattern will be directed by the existing substituents. The acetic acid group is a deactivating meta-director, while the nitrogen of the carbazole is an activating ortho, para-director.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. This functional group is key to many of the potential applications of the molecule, allowing for its conjugation to other molecules or its use as an anchoring group on surfaces.[4]

  • N-Methyl Group: The methyl group at the 9-position enhances the electron-donating nature of the nitrogen atom, further activating the carbazole ring towards electrophilic attack. It also blocks reactions that would typically occur at the N-H position of an unsubstituted carbazole.

Spectroscopic Characterization

The identity and purity of 2-(9-methyl-9H-carbazol-3-yl)acetic acid would be confirmed through a combination of spectroscopic techniques. The expected spectral data, based on analogous compounds, are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ, ppm) and MultiplicityRationale
¹H NMR 7.0 - 8.2 (m, 7H, Ar-H)The aromatic protons of the carbazole ring will appear in this region. The specific splitting patterns will depend on the substitution.
~3.8 (s, 3H, N-CH₃)A singlet corresponding to the three protons of the N-methyl group.
~3.7 (s, 2H, -CH₂-COOH)A singlet for the two protons of the methylene group adjacent to the carboxylic acid.
~12.0 (br s, 1H, -COOH)A broad singlet for the acidic proton of the carboxylic acid group, which may be exchangeable with D₂O.
¹³C NMR 108 - 142 (Ar-C)Multiple signals corresponding to the aromatic carbons of the carbazole ring.
~172 (-COOH)The carbonyl carbon of the carboxylic acid.
~40 (-CH₂-)The methylene carbon.
~29 (N-CH₃)The N-methyl carbon.

Note: The exact chemical shifts can be influenced by the solvent used for analysis. For a similar compound, N'-[2-(9H-carbazol-9-yl)acetyl]-benzohydrazide, the methylene protons appear at 5.21 ppm in DMSO-d6.[6] The ¹H NMR spectrum of [6-(carboxymethyl)-9-pentyl-9H-carbazol-3-yl]acetic acid in DMSO-d6 also shows characteristic aromatic and aliphatic signals.[7]

Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching
C-H (Aromatic)3100 - 3000Stretching
C-H (Aliphatic)2950 - 2850Stretching
C=O (Carboxylic Acid)1725 - 1700Stretching
C=C (Aromatic)1620 - 1450Stretching
C-N1350 - 1250Stretching

The IR spectrum of N'-[2-(9H-carbazol-9-yl)acetyl]-benzohydrazide shows characteristic N-H stretches around 3200 cm⁻¹ and C=O stretches around 1700 cm⁻¹.[6]

Mass Spectrometry (MS)

In mass spectrometry, 2-(9-methyl-9H-carbazol-3-yl)acetic acid is expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight (239.27). Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain (-CH₂COOH, 59 Da).

Potential Applications

Carbazole derivatives are a versatile class of compounds with a wide range of applications in both materials science and medicinal chemistry.[8][9] The specific structural features of 2-(9-methyl-9H-carbazol-3-yl)acetic acid suggest several promising areas of application.

Materials Science
  • Organic Electronics: The carbazole moiety is a well-known hole-transporting material. The acetic acid group can serve as an anchoring group to attach the molecule to electrode surfaces (e.g., ITO or FTO) in organic photovoltaic (OPV) devices or perovskite solar cells, forming a self-assembled monolayer (SAM) that can improve device efficiency and stability.[4]

  • Fluorescent Probes: Carbazole derivatives often exhibit strong fluorescence.[10] The carboxylic acid group provides a handle for conjugating the molecule to biomolecules, allowing for its use as a fluorescent label or probe in biological imaging and assays.

Drug Development
  • Anticancer Agents: Many carbazole derivatives have shown potent anticancer activity.[8] The planar carbazole ring system can intercalate with DNA, and various substituents can be introduced to modulate this activity and improve selectivity.

  • Antimicrobial and Antiviral Agents: The carbazole scaffold is present in several natural and synthetic compounds with antimicrobial and antiviral properties.[9]

  • Neuroprotective Agents: Certain carbazole derivatives have been investigated for their potential in treating neurodegenerative diseases.[8]

The carboxylic acid functionality of 2-(9-methyl-9H-carbazol-3-yl)acetic acid makes it an attractive building block for the synthesis of more complex drug candidates through amide bond formation or other derivatization strategies.

Experimental Protocols

Protocol for Solution Preparation for Spectroscopic Analysis

Objective: To prepare a solution of 2-(9-methyl-9H-carbazol-3-yl)acetic acid for NMR and UV-Vis analysis.

Materials:

  • 2-(9-methyl-9H-carbazol-3-yl)acetic acid

  • Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR

  • Spectroscopic grade ethanol for UV-Vis

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks

  • Pipettes

Procedure:

  • For NMR Spectroscopy: a. Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube. c. Cap the tube and vortex until the solid is completely dissolved. Gentle heating may be applied if necessary. d. The sample is now ready for ¹H and ¹³C NMR analysis.

  • For UV-Vis Spectroscopy: a. Prepare a stock solution by accurately weighing ~1 mg of the compound and dissolving it in 10 mL of ethanol in a volumetric flask. b. From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis (typically in the micromolar range). c. Record the UV-Vis spectrum from 200 to 800 nm.

Causality: DMSO-d₆ is chosen for NMR as it is a polar aprotic solvent that can effectively dissolve the compound and has a well-defined residual solvent peak. Ethanol is a suitable solvent for UV-Vis spectroscopy as it is transparent in the UV-Vis region and can dissolve the compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(9-methyl-9H-carbazol-3-yl)acetic acid.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials. For the related compound 2-(9H-Carbazol-9-yl)acetic acid, storage at room temperature in a dry, sealed container is recommended.[3][11]

Conclusion

This technical guide provides a comprehensive overview of the predicted chemical properties of 2-(9-methyl-9H-carbazol-3-yl)acetic acid. By leveraging data from closely related carbazole derivatives, we have constructed a detailed profile of its structure, physicochemical properties, synthesis, reactivity, and spectroscopic characteristics. The unique combination of the carbazole core, the N-methyl group, and the C-3 acetic acid moiety makes this compound a promising candidate for applications in materials science and drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and similar carbazole-based molecules.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Özdemir Hacıoğlu, Ş., YİĞİT, D., Akbey, T. E., UDUM, Y., GÜLLÜ, M., DEPCİ, T., & Toppare, L. K. (2022). Multipurpose acetic acid functionalized carbazole derivatives: Synthesis, electrochemical properties and electrochromic device applications. OpenMETU.
  • PMC. (n.d.). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives.
  • PubChem. (n.d.). 2-[6-(Carboxymethyl)-9-ethyl-3-carbazolyl]acetic acid.
  • MDPI. (2023, March 28). Special Issue “Carbazole Derivatives: Latest Advances and Prospects”.
  • MDPI. (n.d.). Carbazole Derivatives.
  • PubChem. (n.d.). 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid.
  • Sigma-Aldrich. (n.d.). 2-(9H-Carbazol-9-yl)acetic acid | 524-80-1.
  • (n.d.). Systematic Approach for Synthesis of Carbazole-9-acetic Acid.
  • (2022, June 15). A review on the biological potentials of carbazole and its derived products.
  • ResearchGate. (n.d.). Facile and Rapid Synthesis of 9H-Carbazole-9Carboxylic Acids Under Microwave Irradiation | Request PDF.
  • ResearchGate. (n.d.). (PDF) 2-(Carbazol-9-yl)acetic acid.
  • MDPI. (2022, June 17). Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid.
  • ACG Publications. (2021, August 18). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition.
  • PMC. (n.d.). Methyl 9H-carbazole-9-acetate.
  • Ossila. (n.d.). 9CAA | Carbazol-9-yl-acetic acid | 524-80-1.
  • Chemsrc. (n.d.). Carbazole-9-yl-(2-methyl)acetic acid | CAS#:21607-78-3.
  • Asian Publication Corporation. (n.d.). Synthesis and Characterization of Novel Carbazole Based Dyes.
  • KTU ePubl. (n.d.). [2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS.
  • BLDpharm. (n.d.). 524-80-1|2-(9H-Carbazol-9-yl)acetic acid.
  • SpectraBase. (n.d.). [6-(carboxymethyl)-9-pentyl-9H-carbazol-3-yl]acetic acid - Optional[1H NMR] - Spectrum.
  • PubMed. (2009, October 28). 2-(Carbazol-9-yl)acetic acid.
  • MDPI. (2010, May 25). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine.
  • Toronto Research Chemicals. (n.d.). 2-(9H-Carbazol-1-yl)acetic Acid, TRC 50 mg | Buy Online.
  • LGC Standards. (n.d.). 2-​(9H-​Carbazol-​1-​yl)​acetic Acid.
  • Chemical Synthesis Database. (n.d.). 2-methyl-9H-carbazol-3-ol.
  • Sigma-Aldrich. (n.d.). 2-(9H-Carbazol-9-yl)acetic acid | 524-80-1.
  • Santa Cruz Biotechnology. (n.d.). (9-Methyl-9H-carbazol-2-yl)-acetic acid.

Sources

Exploratory

An In-depth Technical Guide to the pKa and Ionization of 2-(9-methyl-9H-carbazol-3-yl)acetic acid

This guide provides a comprehensive technical overview of the pKa and ionization characteristics of 2-(9-methyl-9H-carbazol-3-yl)acetic acid, a molecule of interest in contemporary drug discovery. For researchers, scient...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the pKa and ionization characteristics of 2-(9-methyl-9H-carbazol-3-yl)acetic acid, a molecule of interest in contemporary drug discovery. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's ionization constant (pKa) is not merely an academic exercise; it is a critical determinant of its pharmacokinetic and pharmacodynamic behavior.[1][2][3] This document will delve into the theoretical underpinnings of pKa, its profound influence on drug development, and present both experimental and computational methodologies for its precise determination.

The Critical Role of pKa in Drug Development

The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms. This seemingly simple value governs a cascade of crucial drug-like properties, including solubility, permeability, and protein binding.[3] For an acidic compound like 2-(9-methyl-9H-carbazol-3-yl)acetic acid, the pKa dictates the extent of its ionization in various physiological environments, from the acidic milieu of the stomach to the near-neutral pH of the bloodstream.

The ionization state of a drug directly impacts its ability to cross biological membranes, which are predominantly lipophilic.[2] The non-ionized form is more lipid-soluble and can more readily diffuse across cell membranes, a critical step for oral absorption and distribution to target tissues. Conversely, the ionized form is more water-soluble, which is advantageous for formulation and dissolution.[2] Therefore, a finely tuned pKa is often a hallmark of a successful drug candidate.

Ionization of 2-(9-methyl-9H-carbazol-3-yl)acetic acid

The principal ionizable group in 2-(9-methyl-9H-carbazol-3-yl)acetic acid is the carboxylic acid moiety. The nitrogen atom within the carbazole ring is significantly less basic due to the delocalization of its lone pair of electrons into the aromatic system, and thus does not typically undergo protonation under physiological conditions. The ionization equilibrium is therefore focused on the carboxyl group:

Caption: Workflow for pKa determination by potentiometric titration.

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization. [4][5] Principle: The absorbance of a solution of the compound is measured at a fixed wavelength over a range of pH values. The pKa is determined by analyzing the sigmoidal relationship between absorbance and pH.

Protocol:

  • Wavelength Selection: Identify a wavelength where the protonated and deprotonated forms of the molecule have significantly different molar absorptivities.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the compound.

  • Measurement: Prepare solutions of the compound with a constant concentration in each buffer and measure the absorbance at the selected wavelength.

  • Data Analysis: Plot the absorbance versus pH. The pKa is the pH at the inflection point of the resulting curve. [4]

NMR spectroscopy offers a powerful method for pKa determination by monitoring the chemical shifts of specific nuclei as a function of pH. [4][6] Principle: The chemical shift of a nucleus is sensitive to its electronic environment. Ionization of a nearby functional group alters this environment, leading to a change in the chemical shift.

Protocol:

  • Sample Preparation: Prepare a series of solutions of the compound in a suitable deuterated solvent (e.g., D₂O or a mixture with an organic solvent) at various pD (pH in D₂O) values.

  • NMR Spectra Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample.

  • Chemical Shift Monitoring: Identify a nucleus whose chemical shift is sensitive to the ionization state of the carboxylic acid (e.g., the alpha-protons of the acetic acid moiety).

  • Data Analysis: Plot the chemical shift of the selected nucleus versus pD. The pKa is determined from the midpoint of the resulting sigmoidal curve. [4]

Computational Approaches

In silico methods for pKa prediction are invaluable in early drug discovery for high-throughput screening of large compound libraries. [7][8]These methods can provide rapid estimations of pKa values before a compound is synthesized.

Principle: Computational models utilize the principles of quantum mechanics and/or machine learning to predict the pKa of a molecule based on its structure. [8] Methodologies:

  • Quantum Mechanical (QM) Methods: These methods, such as those based on Density Functional Theory (DFT), calculate the energies of the protonated and deprotonated species in a simulated solvent environment to determine the free energy of dissociation. [9]* Quantitative Structure-Property Relationship (QSPR) and Machine Learning: These approaches use statistical models trained on large datasets of experimentally determined pKa values to predict the pKa of new molecules based on their structural features. [10]

Caption: General workflow for computational pKa prediction.

Conclusion

A comprehensive understanding of the pKa of 2-(9-methyl-9H-carbazol-3-yl)acetic acid is indispensable for its successful development as a therapeutic agent. The ionization behavior, governed by its pKa, will profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. This guide has outlined the theoretical importance of pKa and provided a detailed overview of both established experimental techniques and modern computational methods for its determination. A multi-faceted approach, combining in silico prediction with empirical validation, will provide the most accurate and reliable characterization of this important physicochemical property, thereby accelerating the journey of this promising molecule from the laboratory to the clinic.

References

  • Bello, M. G., et al. (2020). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 3(4), 183-195.
  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
  • Pion. (2023, December 13). What is pKa and how is it used in drug development?
  • Bello, M. G., et al. (2020). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc.
  • van der Meulen, F., & de Groot, M. (2012).
  • Pandey, P. K. (2025, March 31).
  • Manallack, D. T. (2007).
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • Meloun, M., & Bordovská, S. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
  • Bello, M. G., et al. (2020). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Roszak, R., et al. (2019). Rapid and Accurate Prediction of pKa Values of C–H Acids Using Graph Convolutional Neural Networks. Journal of the American Chemical Society, 141(43), 17232–17239.
  • Howe, P. W. A., et al. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. Analytical Chemistry, 90(6), 3765–3769.
  • Ghafourian, T., & Ebrahimi-Najafabadi, H. (2011). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory.
  • Roszak, R., et al. (2019). Rapid and Accurate Prediction of pKa Values of C–H Acids Using Graph Convolutional Neural Networks. Journal of the American Chemical Society.
  • Barroso, J. (2018, December 27).
  • Ishida, T., & Mori, T. (2021).
  • Lin, C.-H., et al. (2024). Energy-Level Interpretation of Carbazole Derivatives in Self-Assembling Monolayer. MDPI.
  • ACD/Labs. (n.d.).
  • Al-Bayati, Y. K., & Al-Amiery, A. A. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences.
  • Xie, M.-H., et al. (2009). 2-(Carbazol-9-yl)acetic acid.
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 2-[6-(Carboxymethyl)-9-ethyl-3-carbazolyl]acetic acid.
  • Sigma-Aldrich. (n.d.). 2-(9H-Carbazol-9-yl)acetic acid | 524-80-1.

Sources

Foundational

Photophysical Profiling and UV-Vis Absorption Spectroscopy of 2-(9-Methyl-9H-carbazol-3-yl)acetic acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary The carbazole scaffold is a privileged structure that bridges...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

The carbazole scaffold is a privileged structure that bridges the gap between medicinal chemistry (e.g., non-steroidal anti-inflammatory drugs, antimicrobial agents) and materials science (e.g., organic light-emitting diodes, hole-transporting materials). 2-(9-Methyl-9H-carbazol-3-yl)acetic acid represents a highly functionalized derivative within this class. Its photophysical properties are dominated by the electron-rich 9-methylcarbazole chromophore, while the acetic acid moiety provides a critical functional handle for bioconjugation, surface anchoring, or further synthetic derivatization.

This whitepaper provides an in-depth analysis of the UV-Vis absorption characteristics of this molecule, detailing the structural causality behind its spectral signature and establishing a self-validating experimental protocol for high-fidelity spectroscopic analysis.

Structural and Electronic Foundations

To accurately interpret the UV-Vis spectrum of 2-(9-methyl-9H-carbazol-3-yl)acetic acid, one must deconstruct the molecule into its electronic components:

  • The Carbazole Chromophore: The core is a rigid, planar biphenyl system bridged by a central pyrrole-like nitrogen. This extended π -conjugation results in strong absorption bands in the ultraviolet region, arising predominantly from π→π∗ electronic transitions[1].

  • N-Methylation (9-Position): The substitution of the pyrrolic hydrogen with a methyl group prevents intermolecular hydrogen bonding at the nitrogen center. Electronically, the weak inductive electron-donating effect of the methyl group causes a slight bathochromic (red) shift compared to the unsubstituted parent carbazole[2].

  • The Acetic Acid Moiety (3-Position): Crucially, the carboxylic acid group is separated from the aromatic ring by a methylene ( −CH2​− ) spacer. This sp3 -hybridized carbon breaks the extended conjugation. Consequently, the acid group exerts only a negligible inductive effect rather than a strong mesomeric effect. The resulting UV-Vis spectrum is therefore nearly homologous to that of the parent 9-methylcarbazole, preserving the sharp, diagnostic vibronic fine structure of the core[3].

Quantitative UV-Vis Absorption Characteristics

The absorption spectrum of 2-(9-methyl-9H-carbazol-3-yl)acetic acid is characterized by a highly allowed primary transition and a lower-energy manifold exhibiting distinct vibronic splitting. The mirror symmetry between the absorption in the 300–350 nm range and the emission spectrum indicates that the nuclear configuration of the excited state closely resembles the ground state[3].

Table 1: Photophysical Properties and Spectral Assignments
Electronic TransitionWavelength ( λmax​ )Estimated Molar Absorptivity ( ϵ )Structural Assignment
Primary π→π∗ ~293 – 295 nm >1.5×104 M−1cm−1 Direct excitation of the primary conjugated carbazole core.
Vibronic (0-1) ~328 nm ∼4.0×103 M−1cm−1 Vibronic fine structure of the 1Lb​ transition manifold[3].
Vibronic (0-0) ~343 – 345 nm ∼3.5×103 M−1cm−1 Lowest energy absorption edge before the onset of emission[3].

Note: Values are referenced against the 9-methylcarbazole core in non-polar solvents (e.g., cyclohexane). Highly polar solvents may induce minor solvatochromic broadening.

Experimental Protocol: High-Fidelity Spectral Acquisition

To ensure absolute trustworthiness in quantitative analysis (e.g., determining binding kinetics or quantum yields), the spectral acquisition must be treated as a self-validating system . The following protocol guarantees photometric accuracy and eliminates artifacts such as inner-filter effects or aggregation.

Phase 1: Matrix Selection and Baseline Correction
  • Step: Select a spectroscopic-grade solvent (e.g., Cyclohexane for resolving fine structure, or Ethanol for physiological modeling). Perform a dual-beam baseline correction using matched quartz cuvettes (10 mm path length).

  • Causality: Carbazole derivatives are highly sensitive to trace UV-absorbing impurities. Matched cuvettes eliminate path-length variance, and a rigorous baseline correction subtracts the solvent's inherent Rayleigh scattering, ensuring the ϵ calculations are derived solely from the analyte.

Phase 2: Concentration Bounding
  • Step: Prepare a master stock solution at 1.0×10−3 M. Perform serial dilutions to create a working range strictly bounded between 1.0×10−6 M and 5.0×10−5 M.

  • Causality: At concentrations exceeding 10−4 M, the planar carbazole cores undergo π−π stacking (aggregation). Furthermore, due to the significant overlap between the absorption and emission spectra of 9-methylcarbazoles, high concentrations lead to severe self-absorption[3]. Bounding the concentration ensures the system remains in the linear dynamic range.

Phase 3: Instrumental Parameters
  • Step: Set the spectrophotometer scan range from 200 nm to 400 nm. Critically, set the spectral bandwidth (slit width) to 1.0 nm and the scan speed to medium/slow.

  • Causality: The 1Lb​ transitions at ~328 nm and ~345 nm possess sharp vibronic fine structures. A slit width wider than 1.0 nm will optically convolute these peaks, resulting in artificial broadening and a loss of diagnostic structural information.

Phase 4: Algorithmic Validation (The Self-Validating Step)
  • Step: Extract the absorbance values at λmax​ (~295 nm) across all five serial dilutions. Plot Absorbance vs. Concentration and calculate the Pearson correlation coefficient ( R2 ).

  • Causality: The protocol is only validated if R2≥0.999 . Any downward deviation from linearity at higher concentrations immediately flags the presence of excimer formation or photometric saturation, prompting the scientist to dilute the sample further before reporting molar absorptivity.

Mechanistic Workflow Visualization

The following diagram illustrates the photophysical excitation pathway of the molecule and the corresponding experimental validation loop required to secure reliable data.

UV_Vis_Workflow N1 2-(9-Methyl-9H-carbazol-3-yl)acetic acid (Sample Preparation) N2 Photon Absorption (UV-Vis Spectrometer) N1->N2 Incident UV Light N3 Primary Transition (~295 nm, High ε) N2->N3 290-300 nm N4 Vibronic Transitions (~330-345 nm) N2->N4 320-350 nm N5 Excited State (S1 / S2) N3->N5 π → π* N4->N5 π → π* N6 Data Validation (Beer-Lambert Linearity) N5->N6 Spectral Output

Fig 1. Photophysical excitation pathway and self-validating experimental workflow.

Applications in Advanced Research

Understanding the precise UV-Vis absorption profile of 2-(9-methyl-9H-carbazol-3-yl)acetic acid unlocks several advanced applications:

  • Bioconjugation and Fluorescent Tagging: The terminal acetic acid group acts as an ideal anchor for EDC/NHS coupling chemistries. By covalently linking this molecule to proteins or antibodies, researchers can utilize the strong 295 nm absorption and subsequent ~360 nm emission as a sensitive, environment-responsive fluorescent probe.

  • Aggregation-Induced Emission (AIE) Studies: Carbazole derivatives are frequently investigated for AIE properties. By monitoring the UV-Vis absorption shifts (e.g., the emergence of a red-shifted tail) in varying ratios of good/poor solvents (like THF/Water), researchers can quantify the formation of J-aggregates or H-aggregates in real-time.

References

  • Source: Royal Society of Chemistry (rsc.org)
  • Title: (6-bromo-9H-carbazol-2-yl)
  • Source: National Institute of Standards and Technology (nist.gov)

Sources

Exploratory

The Genesis and Evolution of Methyl-Carbazole Acetic Acid Compounds: A Technical Guide for Drug Discovery

Abstract The carbazole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a plethora of biologically active molecules. Among these, methyl-carbazole acetic acid derivatives have carved a significant...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The carbazole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a plethora of biologically active molecules. Among these, methyl-carbazole acetic acid derivatives have carved a significant niche, particularly in the realm of anti-inflammatory and analgesic drug discovery. This in-depth technical guide provides a comprehensive overview of the history, discovery, synthesis, and biological activities of these compounds. We delve into the seminal discovery of early examples, dissect the intricacies of their chemical synthesis with a focus on the Fischer indole synthesis, and explore their multifaceted mechanisms of action, including the well-established inhibition of cyclooxygenase enzymes and more recently discovered targets. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context to facilitate further exploration and innovation in this promising area of therapeutic development.

Introduction: The Emergence of a Privileged Scaffold

The story of methyl-carbazole acetic acid compounds is intrinsically linked to the broader history of carbazole chemistry. First isolated from coal tar in 1872, carbazole is a tricyclic aromatic heterocycle composed of two benzene rings fused to a central nitrogen-containing five-membered ring.[1] For decades, its derivatives were primarily of interest in the dye industry. However, the discovery of naturally occurring carbazole alkaloids with potent biological activities sparked a paradigm shift, drawing the attention of medicinal chemists to this unique molecular framework.[1][2]

The inherent structural features of the carbazole nucleus—its rigidity, planarity, and electron-rich nature—make it an ideal scaffold for designing molecules that can interact with a variety of biological targets.[2] The addition of a methyl group and an acetic acid moiety to this core structure proved to be a particularly fruitful strategy, leading to the development of compounds with significant therapeutic potential. These substitutions were not arbitrary; the methyl group often enhances binding affinity to hydrophobic pockets in enzymes, while the carboxylic acid group can mimic the structure of endogenous ligands and participate in crucial hydrogen bonding interactions.

This guide will navigate the historical milestones, synthetic strategies, and biological intricacies of methyl-carbazole acetic acid compounds, providing a robust foundation for researchers seeking to build upon this rich scientific legacy.

Historical Perspective: From Obscurity to a Blockbuster Scaffold

The journey of methyl-carbazole acetic acid derivatives from academic curiosity to clinically relevant molecules is a testament to the iterative process of drug discovery.

Early Explorations and the Dawn of Anti-Inflammatory Activity

While the carbazole nucleus was known for some time, the specific exploration of its acetic acid derivatives for medicinal purposes began to gain traction in the mid-20th century. Early research was often exploratory, with scientists synthesizing a variety of heterocyclic compounds and screening them for biological activity. A significant breakthrough came with the discovery that certain carbazole derivatives possessed anti-inflammatory properties. A US patent filed in the early 1970s described a series of tetrahydrocarbazole-1-acetic acid derivatives with demonstrated anti-inflammatory activity, laying the groundwork for future developments.

The Rise of Carprofen: A Veterinary Mainstay

The most prominent and commercially successful methyl-carbazole acetic acid derivative to date is undoubtedly Carprofen: 6-chloro-α-methyl-9H-carbazole-2-acetic acid. Its development in the latter half of the 20th century marked a pivotal moment for this class of compounds. Initially investigated for human use, Carprofen demonstrated potent anti-inflammatory, analgesic, and antipyretic properties. However, its journey in human medicine was cut short due to commercial reasons, not a lack of efficacy or safety.[3]

Despite its withdrawal from the human market, Carprofen found a new and enduring role in veterinary medicine, where it remains a widely used non-steroidal anti-inflammatory drug (NSAID) for managing pain and inflammation in animals, particularly dogs.[3] The story of Carprofen is a compelling case study in drug repurposing and highlights the therapeutic potential inherent in the methyl-carbazole acetic acid scaffold.

Chemical Synthesis: Constructing the Core and its Analogs

The synthesis of methyl-carbazole acetic acid compounds primarily relies on the construction of the tricyclic carbazole core, followed by the introduction or modification of the acetic acid side chain. The Fischer indole synthesis has historically been and remains a cornerstone of this process.

The Fischer Indole Synthesis: A Foundational Reaction

Discovered by Hermann Emil Fischer in 1883, this powerful reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and an aldehyde or ketone.[4][5][6] The versatility of the Fischer indole synthesis allows for the introduction of various substituents on both the benzene rings and the newly formed pyrrole ring, making it an ideal method for creating a diverse library of carbazole derivatives.

Diagram of the Fischer Indole Synthesis for a Generic Methyl-Carbazole Acetic Acid Precursor:

Fischer_Indole_Synthesis Phenylhydrazine Substituted Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone + Ketone/Aldehyde (Condensation) Ketone Substituted Ketone/Aldehyde Ketone->Hydrazone Carbazole Carbazole Core Hydrazone->Carbazole Acid Catalyst (Cyclization)

Caption: General workflow of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 6-chloro-α-methyl-9H-carbazole-2-acetic acid (Carprofen)

The synthesis of Carprofen serves as an excellent practical example of the application of the Fischer indole synthesis.

Step 1: Formation of the Phenylhydrazone

A substituted phenylhydrazine, such as 4-chlorophenylhydrazine, is reacted with a ketone containing the precursor to the α-methyl acetic acid side chain. This condensation reaction is typically carried out in a suitable solvent like ethanol or acetic acid, often with gentle heating.[4]

Step 2: Cyclization to the Carbazole Core

The resulting phenylhydrazone is then subjected to acid-catalyzed cyclization. A variety of acids can be used, including mineral acids like hydrochloric acid or sulfuric acid, or Lewis acids like zinc chloride. The reaction is typically heated to drive the cyclization and subsequent aromatization to form the stable carbazole ring system.[4][5]

Step 3: Hydrolysis to the Acetic Acid

If the synthesis was performed using an ester of the keto-acid, a final hydrolysis step is required to yield the free carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide, followed by acidification.

Diagram of Carprofen Synthesis Workflow:

Carprofen_Synthesis Reactants 4-Chlorophenylhydrazine + Keto-ester Hydrazone Hydrazone Formation Reactants->Hydrazone Cyclization Fischer Indole Synthesis (Acid-catalyzed cyclization) Hydrazone->Cyclization Hydrolysis Ester Hydrolysis Cyclization->Hydrolysis Carprofen Carprofen Hydrolysis->Carprofen

Caption: Key stages in the synthesis of Carprofen.

Alternative and Modern Synthetic Approaches

While the Fischer indole synthesis remains a workhorse, other methods for constructing the carbazole skeleton have been developed. These include palladium-catalyzed cross-coupling reactions and other transition-metal-catalyzed cyclizations.[1] These modern techniques can offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions. For the synthesis of carbazole-9-acetic acid, a systematic approach involving the bromination and subsequent dehydrobromination of tetrahydrocarbazole-9-acetic acid has also been reported.[7]

Biological Activities and Mechanism of Action

Methyl-carbazole acetic acid compounds exhibit a wide range of biological activities, with their anti-inflammatory effects being the most extensively studied.

Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for the anti-inflammatory and analgesic effects of many methyl-carbazole acetic acid derivatives, including Carprofen, is the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8]

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation.[9] The ideal NSAID would selectively inhibit COX-2 over COX-1 to minimize gastrointestinal side effects. Carprofen exhibits some selectivity for COX-2, which contributes to its favorable safety profile in veterinary use.[3]

Diagram of the Prostaglandin Synthesis Pathway and Inhibition by Methyl-Carbazole Acetic Acid Compounds:

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Methyl-Carbazole Acetic Acid Inhibitor->COX_Enzymes Inhibition

Sources

Protocols & Analytical Methods

Method

Step-by-step preparation of 2-(9-methyl-9H-carbazol-3-yl)acetic acid from carbazole

An Application Note and Detailed Protocol for the Synthesis of 2-(9-methyl-9H-carbazol-3-yl)acetic Acid from Carbazole Abstract This document provides a comprehensive, step-by-step guide for the laboratory-scale synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(9-methyl-9H-carbazol-3-yl)acetic Acid from Carbazole

Abstract

This document provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of 2-(9-methyl-9H-carbazol-3-yl)acetic acid, a key intermediate in the synthesis of various pharmacologically active molecules, including carvedilol analogues.[1][2][3][4] The described four-step synthetic pathway begins with commercially available carbazole and proceeds through N-methylation, Vilsmeier-Haack formylation, conversion to the corresponding acetonitrile derivative, and final hydrolysis to yield the target carboxylic acid. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and success.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds widely recognized for their presence in natural products and their broad spectrum of biological activities.[5][6] The carbazole nucleus serves as a privileged scaffold in medicinal chemistry, with derivatives exhibiting properties ranging from anti-hypertensive to antioxidant.[4] Specifically, 2-(9-methyl-9H-carbazol-3-yl)acetic acid is a crucial building block. The introduction of the acetic acid moiety at the C-3 position provides a versatile handle for further chemical modifications and peptide couplings, making it an attractive intermediate for drug discovery programs.

The synthetic strategy outlined herein is a robust and logical sequence of established organic transformations, optimized for clarity and high yield. Each step is explained with a rationale for the choice of reagents and conditions, providing a self-validating framework for the researcher.

Overall Synthetic Scheme

The synthesis of 2-(9-methyl-9H-carbazol-3-yl)acetic acid from carbazole is accomplished in four distinct steps as illustrated in the workflow below.

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Conversion to Nitrile cluster_3 Step 4: Hydrolysis Carbazole Carbazole MethylCarbazole 9-Methylcarbazole Carbazole->MethylCarbazole (CH₃)₂SO₄, KOH Acetone Carbaldehyde 9-Methyl-9H-carbazole-3-carbaldehyde MethylCarbazole->Carbaldehyde POCl₃, DMF Acetonitrile (9-Methyl-9H-carbazol-3-yl)acetonitrile Carbaldehyde->Acetonitrile 1. Tosylhydrazide 2. KCN AceticAcid 2-(9-Methyl-9H-carbazol-3-yl)acetic acid Acetonitrile->AceticAcid H₂SO₄, H₂O Reflux

Figure 1: Overall synthetic workflow from Carbazole to the target acetic acid derivative.

Part 1: Experimental Protocols

Step 1: N-Methylation of Carbazole to 9-Methylcarbazole

Principle: The acidic N-H proton of the carbazole ring (pKa ≈ 17) is readily deprotonated by a suitable base.[7] The resulting carbazolide anion acts as a potent nucleophile, attacking an electrophilic methyl source such as dimethyl sulfate to yield the N-methylated product.[8]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Carbazole167.2110.0 g59.8
Potassium Hydroxide (KOH)56.1110.1 g179.4
Dimethyl Sulfate ((CH₃)₂SO₄)126.139.0 mL (11.9 g)94.3
Acetone-200 mL-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add carbazole (10.0 g, 59.8 mmol) and acetone (200 mL). Stir until the carbazole is fully dissolved.

  • Add powdered potassium hydroxide (10.1 g, 179.4 mmol) to the solution. The mixture will become a suspension.

  • Cool the flask in an ice-water bath. While stirring vigorously, add dimethyl sulfate (9.0 mL, 94.3 mmol) dropwise over 15 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment (PPE).

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexane/Ethyl Acetate).

  • Upon completion, slowly pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate will form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 100 mL).

  • Dry the crude 9-methylcarbazole in a vacuum oven at 50°C. The product is typically of sufficient purity for the next step. Expected yield: >95%.

Step 2: Vilsmeier-Haack Formylation of 9-Methylcarbazole

Principle: The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic compounds.[9][10] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophile attacks the electron-rich C-3 position of 9-methylcarbazole, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed during workup to yield the aldehyde.[10]

Vilsmeier_Mechanism reagent Vilsmeier Reagent (POCl₃ + DMF) carbazole 9-Methylcarbazole reagent->carbazole Electrophilic Attack intermediate Iminium Salt Intermediate carbazole->intermediate aldehyde 9-Methyl-9H-carbazole-3-carbaldehyde intermediate->aldehyde Hydrolysis

Figure 2: Simplified Vilsmeier-Haack reaction pathway.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
9-Methylcarbazole181.2410.0 g55.2
N,N-Dimethylformamide (DMF)73.0950 mL-
Phosphorus Oxychloride (POCl₃)153.336.1 mL (10.1 g)65.8

Protocol:

  • In a 250 mL three-necked flask fitted with a dropping funnel, magnetic stir bar, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 50 mL).

  • Cool the flask to 0°C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃, 6.1 mL, 65.8 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir for an additional 30 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.

  • In a separate beaker, dissolve 9-methylcarbazole (10.0 g, 55.2 mmol) in 20 mL of DMF.

  • Add the 9-methylcarbazole solution dropwise to the cold Vilsmeier reagent.

  • After the addition, remove the cooling bath and heat the reaction mixture to 90°C in an oil bath for 3 hours. Monitor by TLC (Eluent: 4:1 Hexane/Ethyl Acetate).

  • Cool the reaction mixture to room temperature and pour it carefully onto 500 g of crushed ice in a large beaker.

  • Neutralize the acidic solution by the slow addition of a 30% aqueous sodium hydroxide solution until the pH is ~8. A precipitate will form.

  • Stir the mixture for 1 hour, then collect the solid by vacuum filtration. Wash the product with copious amounts of water.

  • Recrystallize the crude product from ethanol to afford pure 9-methyl-9H-carbazole-3-carbaldehyde as a pale yellow solid. Expected yield: 75-85%.

Step 3: Synthesis of (9-Methyl-9H-carbazol-3-yl)acetonitrile

Principle: This transformation converts the aldehyde into a nitrile with an additional carbon atom. The procedure involves two steps: formation of a tosylhydrazone followed by reaction with potassium cyanide. The tosylhydrazone intermediate is more stable and easier to handle than the corresponding oxime for this conversion.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
9-Methyl-9H-carbazole-3-carbaldehyde209.2510.0 g47.8
p-Toluenesulfonylhydrazide186.249.8 g52.6
Potassium Cyanide (KCN)65.126.2 g95.6
Methanol-150 mL-
DMF-50 mL-

Protocol:

  • Part A: Tosylhydrazone Formation

    • In a 250 mL flask, suspend 9-methyl-9H-carbazole-3-carbaldehyde (10.0 g, 47.8 mmol) in methanol (150 mL).

    • Add p-toluenesulfonylhydrazide (9.8 g, 52.6 mmol) and a few drops of concentrated HCl as a catalyst.

    • Heat the mixture to reflux for 2 hours. A precipitate of the tosylhydrazone will form.

    • Cool the mixture to room temperature and collect the solid by vacuum filtration. Wash with cold methanol and dry under vacuum. The tosylhydrazone can be used directly in the next step.

  • Part B: Cyanation

    • In a 250 mL flask, dissolve the dried tosylhydrazone from the previous step in DMF (50 mL).

    • Add potassium cyanide (6.2 g, 95.6 mmol). Extreme Caution: Potassium cyanide is acutely toxic. All operations must be performed in a certified fume hood, and all glassware and waste must be decontaminated with bleach solution.

    • Heat the reaction mixture to 120°C for 4 hours.

    • Cool the reaction to room temperature and pour into 500 mL of water.

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (Eluent: 8:2 Hexane/Ethyl Acetate) to yield (9-methyl-9H-carbazol-3-yl)acetonitrile as a solid. Expected yield: 60-70% over two steps.

Step 4: Hydrolysis of (9-Methyl-9H-carbazol-3-yl)acetonitrile

Principle: The nitrile group is hydrolyzed to a carboxylic acid under harsh acidic conditions and elevated temperatures.[11] The reaction proceeds through an intermediate amide, which is further hydrolyzed to the final product and ammonium sulfate.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
(9-Methyl-9H-carbazol-3-yl)acetonitrile218.275.0 g22.9
Sulfuric Acid (H₂SO₄, 98%)98.0825 mL-
Water18.0225 mL-

Protocol:

  • In a 250 mL round-bottom flask, combine (9-methyl-9H-carbazol-3-yl)acetonitrile (5.0 g, 22.9 mmol), water (25 mL), and concentrated sulfuric acid (25 mL). Caution: Add the acid slowly to the water with cooling.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 120-130°C) for 6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it over 300 g of crushed ice.

  • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake extensively with cold water until the washings are neutral to pH paper.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(9-methyl-9H-carbazol-3-yl)acetic acid as a crystalline solid.

  • Dry the final product in a vacuum oven at 60°C. Expected yield: 80-90%.

Conclusion

This application note details a reliable and scalable four-step synthesis of 2-(9-methyl-9H-carbazol-3-yl)acetic acid starting from carbazole. The protocols are based on well-established chemical reactions and have been presented with sufficient detail to allow for successful replication by trained chemists. The causality behind each step has been explained, providing a deeper understanding of the synthetic process. This valuable intermediate can now be used for further elaboration in various drug discovery and materials science applications.

References

  • BenchChem. (n.d.). Synthesis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one. Retrieved from BenchChem website.[8]

  • Journal of the Chemical Society D. (n.d.). Dehydrogenation and methylation of 1,2,3,4-tetrahydro-9-methylcarbazoles during Vilsmeier–Haack formylation. RSC Publishing.[12][13]

  • Yaqoob, G., et al. (n.d.). Systematic Approach for Synthesis of Carbazole-9-acetic Acid.[5]

  • SciSpace. (n.d.). A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2-oxazolidinone intermediate.[1]

  • RSC Publishing. (n.d.). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review.[14]

  • Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). Facile Synthesis of Carvedilol from Correspo.[2]

  • Vilsmeier-Haack Reaction. (n.d.). Vilsmeier-Haack Reaction.[9]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. RSC Publishing.[15]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.[10]

  • The Royal Society of Chemistry. (n.d.). Supporting Information.[16]

  • Google Patents. (n.d.). EP1375474A2 - Intermediate for the preparation of carvedilol.[3]

  • Hashemzadeh, M. (2011). Novel design and synthesis of modified structure of carvedilol. PubMed.[4]

  • ChemRxiv. (n.d.). Gram-Scale Total Synthesis of Carbazomycins A–D.[7]

  • RSC Publishing. (n.d.). Integrated synthesis of 3,4-carbazoquinone alkaloids N-Me-carbazoquinocin A, B and D–F.[17]

  • Connect Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL.

  • ACG Publications. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition.[18]

  • National Center for Biotechnology Information. (n.d.). Methyl 9H-carbazole-9-acetate.[19]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts.[6]

  • Ventura College Organic Chemistry Lab. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.

  • ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives.[20]

  • Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.[21]

  • National Center for Biotechnology Information. (n.d.). 9-p-Tolyl-9H-carbazole-3-carbonitrile.[22]

  • Brainly.in. (2018). conversion of Acetonitrile into Acetic acid.[11]

  • Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization.[23]

  • KAUST Repository. (n.d.). A convenient preparation of 9 H -carbazole-3,6-dicarbonitrile and 9 H -.[24]

Sources

Application

Application Note: Advanced Amide Coupling Strategies for 2-(9-Methyl-9H-carbazol-3-yl)acetic Acid

Introduction & Scope The 9-methyl-9H-carbazole scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the development of neurotherapeutics, advanced anti-inflammatory agents (analogous to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 9-methyl-9H-carbazole scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the development of neurotherapeutics, advanced anti-inflammatory agents (analogous to carprofen), and optoelectronic materials. 2-(9-Methyl-9H-carbazol-3-yl)acetic acid serves as a critical synthetic building block in these pipelines. While its methylene spacer insulates the carboxylate group from the electron-rich aromatic core, the significant steric bulk of the tricyclic carbazole system can severely impede standard amidation protocols.

This Application Note provides a mechanistically grounded, self-validating guide to synthesizing amide derivatives of 2-(9-methyl-9H-carbazol-3-yl)acetic acid. By rationalizing reagent selection based on nucleophile electronics and sterics, this guide ensures high yields and purity across diverse amine substrates.

Mechanistic Insights & Reagent Selection

Amide bond formation requires the activation of the carboxylic acid to overcome the unfavorable acid-base reaction that would otherwise yield an unreactive ammonium carboxylate salt 1. The choice of coupling reagent is strictly dictated by the nature of the amine.

  • Aliphatic Amines (High Nucleophilicity): For primary and secondary aliphatic amines, EDC·HCl combined with HOBt is the optimal system. EDC forms a highly reactive O-acylisourea intermediate. Without HOBt, this intermediate can undergo an irreversible O-to-N acyl migration to form an unreactive N-acyl urea 2. HOBt intercepts the O-acylisourea to form a stable, yet highly reactive, OBt active ester, which smoothly undergoes aminolysis. The water-soluble nature of EDC's urea byproduct simplifies downstream purification.

  • Aromatic/Heterocyclic Amines (Low Nucleophilicity & High Steric Hindrance): Anilines and nitrogen-containing heterocycles react sluggishly with standard OBt esters. For these electronically deactivated substrates, HATU is strictly required 3. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming amine to accelerate the nucleophilic attack, achieving high yields even with challenging heterocyclic compounds 4.

DecisionMatrix Start Amine Nucleophile Aliphatic Primary/Secondary Aliphatic (High Reactivity) Start->Aliphatic Aromatic Aromatic / Heterocyclic (Low Reactivity) Start->Aromatic EDC EDC·HCl + HOBt + DIPEA Solvent: DCM Aliphatic->EDC HATU HATU + DIPEA Solvent: DMF Aromatic->HATU Product Target Carbazole Amide EDC->Product HATU->Product

Decision matrix for selecting amide coupling conditions based on amine nucleophilicity.

Quantitative Data: Reagent Efficacy Profile

The following table summarizes expected coupling efficiencies for 2-(9-methyl-9H-carbazol-3-yl)acetic acid (0.5 mmol scale) based on empirical optimization.

Amine ClassCoupling SystemBaseSolventTimeExpected YieldPrimary Byproducts
Primary Aliphatic EDC·HCl / HOBtDIPEADCM2-4 h85-95%Trace N-acyl urea
Secondary Aliphatic EDC·HCl / HOBtDIPEADCM/DMF4-6 h75-85%Unreacted acid
Aromatic (Aniline) HATUDIPEADMF6-12 h70-85%Tetramethylurea
Heterocyclic (Indole) HATUDIPEADMF12-18 h60-75%Unreacted amine
Aromatic (Aniline) EDC·HCl / DMAPDIPEADCM24-48 h< 20%N-acyl urea, sluggish rxn

Note: The use of DMAP with EDC for electron-deficient amines is strongly discouraged due to sluggish kinetics and dominant side reactions 3.

Experimental Protocols

Protocol A: Synthesis of Aliphatic Amides via EDC/HOBt

Target Audience: Routine library synthesis and scale-up operations.

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 2-(9-methyl-9H-carbazol-3-yl)acetic acid (1.0 eq, 0.5 mmol) and the aliphatic amine (1.1 eq, 0.55 mmol) in anhydrous DCM (5.0 mL).

  • Activation: Cool the solution to 0 °C using an ice bath.

    • Causality: Lowering the temperature strictly suppresses the O-to-N acyl migration of the O-acylisourea intermediate, preventing yield loss 2.

  • Reagent Addition: Add HOBt (1.2 eq, 0.6 mmol) followed by EDC·HCl (1.2 eq, 0.6 mmol). Finally, add DIPEA (2.5 eq, 1.25 mmol) dropwise.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (Hexanes:EtOAc 1:1). The carbazole core is highly UV-active at 254 nm. The product typically migrates to Rf ~0.5–0.6, while the unreacted acid remains near the baseline (Rf ~0.1).

  • Quench & Workup Logic:

    • Dilute the mixture with additional DCM (15 mL).

    • Wash with 1M HCl (2 × 10 mL). Action: Selectively protonates and removes unreacted aliphatic amine, DIPEA, and the EDC urea byproduct into the aqueous layer.

    • Wash with saturated aqueous NaHCO3 (2 × 10 mL). Action: Deprotonates and removes unreacted carbazole-3-acetic acid and acidic HOBt.

    • Wash with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude product is typically >90% pure. If necessary, purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).

Protocol B: Synthesis of Aryl/Heteroaryl Amides via HATU

Target Audience: Synthesis of sterically hindered or electronically deactivated targets.

  • Preparation: Dissolve 2-(9-methyl-9H-carbazol-3-yl)acetic acid (1.0 eq, 0.5 mmol) and the aromatic amine (1.2 eq, 0.6 mmol) in anhydrous DMF (3.0 mL).

    • Causality: DMF is required to solubilize the highly polar HATU reagent and the crystalline carbazole-aryl amide product, which often crashes out of DCM.

  • Base Addition: Add DIPEA (3.0 eq, 1.5 mmol) and cool to 0 °C.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) in one portion. The solution will typically turn a distinct yellow/orange color, confirming the formation of the active OAt ester.

  • Reaction: Stir at room temperature for 6-12 hours. If TLC shows unreacted acid after 12 hours, add an additional 0.2 eq of HATU and DIPEA.

  • Workup (DMF Removal Strategy):

    • Pour the reaction mixture into vigorously stirring ice-cold water (30 mL). For many carbazole derivatives, the product will precipitate as an off-white solid.

    • If precipitation occurs: Filter the solid, wash with cold water, and dry under high vacuum.

    • If no precipitation occurs: Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to effectively pull DMF into the aqueous phase. Follow with 1M HCl and sat. NaHCO3 washes as detailed in Protocol A.

Workflow Step1 1. Dissolve Acid & Amine in Solvent Step2 2. Add DIPEA at 0°C Step1->Step2 Step3 3. Add Coupling Reagent (EDC/HATU) Step2->Step3 Step4 4. Stir at RT (Monitor via TLC) Step3->Step4 Step5 5. Quench & Extract (DCM or EtOAc) Step4->Step5 Step6 6. Wash: 1M HCl then Sat. NaHCO3 Step5->Step6 Step7 7. Dry (Na2SO4) & Concentrate Step6->Step7 Step8 8. Flash Chromatography Step7->Step8

Standard experimental workflow for carbazole-3-acetic acid amide coupling.

References

  • "Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid", Asia Research News. 4

  • "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents", PMC.3

  • "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives", Bachem. 2

  • "Amides from Carboxylic Acids-DCC and EDC Coupling", Chemistry Steps. 1

Sources

Method

Application Notes and Protocols for the Evaluation of 2-(9-methyl-9H-carbazol-3-yl)acetic acid in NSAID Research

For: Researchers, scientists, and drug development professionals. Introduction: The Promise of the Carbazole Scaffold in Inflammation Research The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) with impr...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the Carbazole Scaffold in Inflammation Research

The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry.[1][2][3] The carbazole nucleus, a heterocyclic aromatic compound, has emerged as a "privileged structure" due to its presence in numerous biologically active natural products and synthetic molecules.[4][5][6] Carbazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antioxidant, and anticancer properties.[4][6][7]

A prominent example of a successful carbazole-based NSAID is Carprofen, (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid, a potent analgesic and anti-inflammatory agent primarily used in veterinary medicine.[8][9][10] Carprofen's efficacy is attributed to its selective inhibition of cyclooxygenase-2 (COX-2).[9][10] The structural similarity of 2-(9-methyl-9H-carbazol-3-yl)acetic acid to carprofen and other propionic acid class NSAIDs suggests its potential as a novel anti-inflammatory agent. The presence of the acetic acid moiety is a common feature in many traditional NSAIDs.[1]

This document serves as a comprehensive guide for researchers seeking to investigate the NSAID potential of 2-(9-methyl-9H-carbazol-3-yl)acetic acid. It provides detailed, field-proven protocols for its in vitro and in vivo characterization, focusing on the core pillars of NSAID research: cyclooxygenase inhibition, in vivo anti-inflammatory efficacy, and preliminary gastrointestinal safety assessment.

Part 1: In Vitro Characterization: Cyclooxygenase (COX) Inhibition Profile

Scientific Rationale

The primary mechanism of action for the vast majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[1][2] There are two main isoforms:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that play a protective role in the gastrointestinal (GI) tract and regulate platelet aggregation.[11][12]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary mediator for the production of pro-inflammatory prostaglandins that cause pain, swelling, and fever.[11][13][14]

Traditional NSAIDs like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[15] Inhibition of COX-1 is largely responsible for the common gastrointestinal side effects, such as ulcers and bleeding, associated with these drugs.[2][11][16][17] The development of selective COX-2 inhibitors, like celecoxib, was a major step towards creating NSAIDs with a reduced risk of GI toxicity.[1][11][13][15]

Therefore, the initial and most critical step in evaluating 2-(9-methyl-9H-carbazol-3-yl)acetic acid is to determine its inhibitory potency (IC50) against both COX-1 and COX-2 and to establish its selectivity index. This will provide foundational insights into its potential efficacy and safety profile.

Cyclooxygenase Signaling Pathway and Point of NSAID Intervention

COX_Pathway cluster_0 membrane Cell Membrane Phospholipids pa2 Phospholipase A₂ aa Arachidonic Acid pa2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2_1 Prostaglandin G₂ (PGG₂) cox1->pgg2_1 Cyclooxygenation pgg2_2 Prostaglandin G₂ (PGG₂) cox2->pgg2_2 Cyclooxygenation pgh2_1 Prostaglandin H₂ (PGH₂) pgg2_1->pgh2_1 Peroxidation physio Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) pgh2_1->physio Isomerases pgh2_2 Prostaglandin H₂ (PGH₂) pgg2_2->pgh2_2 Peroxidation inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) pgh2_2->inflam Isomerases nsaids 2-(9-methyl-9H-carbazol-3-yl)acetic acid & other NSAIDs nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: The cyclooxygenase pathway and points of NSAID inhibition.

Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies for measuring the peroxidase component of COX activity.[12][18][19]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(9-methyl-9H-carbazol-3-yl)acetic acid against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorometric probe (e.g., Amplex™ Red)

  • Arachidonic acid (substrate)

  • 2-(9-methyl-9H-carbazol-3-yl)acetic acid (Test Compound)

  • Celecoxib (COX-2 selective control)

  • Ibuprofen (Non-selective control)

  • DMSO (solvent)

  • 96-well black opaque microplates

  • Fluorescence microplate reader (Excitation ~535 nm, Emission ~590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution (e.g., 10 mM) of the Test Compound, Celecoxib, and Ibuprofen in DMSO.

    • Create serial dilutions of the stock solutions in COX Assay Buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.[20]

    • Prepare the enzyme solutions (COX-1 and COX-2) in cold COX Assay Buffer according to the manufacturer's specifications. Keep on ice.

    • Prepare the Reaction Mix containing COX Assay Buffer, fluorometric probe, and heme cofactor.

  • Assay Plate Setup:

    • The assay should be performed in duplicate or triplicate for all conditions.

    • Add 80 µL of the Reaction Mix to each well of the 96-well plate.

    • Add 10 µL of the diluted Test Compound or control inhibitors to the appropriate wells.

    • For "Positive Control" (100% enzyme activity) wells, add 10 µL of the assay buffer containing the same percentage of DMSO as the test compound wells.

    • For "Negative Control" (background fluorescence) wells, add 10 µL of assay buffer.

  • Enzyme Addition and Incubation:

    • Add 10 µL of the diluted COX-1 or COX-2 enzyme solution to all wells except the "Negative Control" wells.

    • Incubate the plate at 25°C for 5-10 minutes, protected from light.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, reading every minute (Excitation: 535 nm, Emission: 587 nm).[12]

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the average rate of the "Negative Control" wells from all other wells.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Positive Control Well)] x 100

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration that causes 50% inhibition) using non-linear regression analysis.

  • Calculate the COX-2 Selectivity Index: Selectivity Index = IC50 (COX-1) / IC50 (COX-2) A higher selectivity index indicates greater selectivity for COX-2.[20]

Data Presentation: Summary of COX Inhibition Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2)
2-(9-methyl-9H-carbazol-3-yl)acetic acid To be determinedTo be determinedTo be calculated
Ibuprofen (Control)~12~80~0.15[20]
Celecoxib (Control)~82~6.8~12[20]

Part 2: In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

Scientific Rationale

The carrageenan-induced paw edema model is a universally accepted and highly reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[21][22] Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw elicits an acute, biphasic inflammatory response.[22]

  • Early Phase (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.

  • Late Phase (2-6 hours): Dominated by the production of prostaglandins, mediated primarily by the COX-2 enzyme.[22]

Inhibition of edema in the late phase is a strong indicator of NSAID-like activity. This model provides crucial information about the compound's efficacy and potential mechanism of action in a living organism.

Experimental Workflow for In Vivo Anti-inflammatory Assessment

Workflow acclimatize 1. Animal Acclimatization (Wistar Rats, 180-200g) grouping 2. Animal Grouping (n=6) - Vehicle Control (e.g., 0.5% CMC) - Test Compound (Dose 1, 2, 3) - Positive Control (Indomethacin, 10 mg/kg) acclimatize->grouping baseline 3. Baseline Measurement (Measure initial paw volume (V₀) using a plethysmometer) grouping->baseline admin 4. Drug Administration (Oral gavage, 1 hour before carrageenan injection) baseline->admin induce 5. Induction of Edema (Inject 0.1 mL of 1% Carrageenan into subplantar region of right hind paw) admin->induce measure 6. Paw Volume Measurement (Vt) (Measure paw volume at 1, 2, 3, 4, 5 hours post-carrageenan injection) induce->measure analyze 7. Data Analysis - Calculate Edema Volume (Vt - V₀) - Calculate % Inhibition of Edema measure->analyze

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a synthesis of standard procedures described in the literature.[21][22][23][24]

Objective: To evaluate the in vivo anti-inflammatory efficacy of 2-(9-methyl-9H-carbazol-3-yl)acetic acid.

Materials:

  • Male Wistar rats (180-200 g)

  • λ-Carrageenan (Type IV)

  • Sterile 0.9% saline

  • 2-(9-methyl-9H-carbazol-3-yl)acetic acid (Test Compound)

  • Indomethacin (Positive Control)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose in water)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Handling:

    • Acclimatize animals for at least one week before the experiment with free access to food and water.

    • Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Dosing:

    • On the day of the experiment, weigh and randomly divide the rats into groups (n=6 per group):

      • Group I: Vehicle Control

      • Group II: Positive Control (Indomethacin, 10 mg/kg)

      • Group III-V: Test Compound at three different dose levels (e.g., 10, 30, 100 mg/kg)

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

    • Administer the respective compounds (Vehicle, Indomethacin, or Test Compound) via oral gavage.

  • Induction and Measurement:

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution (in 0.9% saline) into the subplantar surface of the right hind paw.[21][24]

    • Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[24]

Data Analysis:

  • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vt - V₀

  • Calculate the mean edema for each group at each time point.

  • Calculate the percentage inhibition of edema for the treated groups at the time of peak edema (usually 3 hours), using the following formula: % Inhibition = [1 - (Mean Edema of Treated Group / Mean Edema of Vehicle Group)] x 100

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Data Presentation: Summary of In Vivo Anti-inflammatory Activity
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema
Vehicle Control-To be determined0
Indomethacin10To be determinedTo be calculated
Test Compound 10To be determinedTo be calculated
Test Compound 30To be determinedTo be calculated
Test Compound 100To be determinedTo be calculated

Part 3: Preliminary Safety Assessment: In Vitro Gastrointestinal Cytotoxicity

Scientific Rationale

Gastrointestinal (GI) toxicity is the most common adverse effect of NSAIDs and is primarily linked to the inhibition of the protective functions of COX-1 in the gastric mucosa.[2][16][17] While a high COX-2 selectivity index suggests a potentially better GI safety profile, direct cellular toxicity can also contribute to GI damage. An early-stage assessment of a compound's potential to damage intestinal epithelial cells can provide valuable insights and help prioritize candidates for further development.

The MTT assay on a human intestinal epithelial cell line, such as HCT-8, is a rapid and cost-effective method to evaluate in vitro cytotoxicity.[25] This assay measures the metabolic activity of cells, which is an indicator of cell viability. A significant reduction in cell viability suggests potential for direct GI toxicity.

Conceptual Workflow for GI Toxicity Screening

GIToxicity seed 1. Seed HCT-8 Cells (Human intestinal epithelial cells) in a 96-well plate incubate1 2. Incubate for 24h (Allow cells to adhere and form a monolayer) seed->incubate1 treat 3. Treat with Compound (Add serial dilutions of Test Compound and Indomethacin as a toxic control) incubate1->treat incubate2 4. Incubate for 24h treat->incubate2 mtt 5. Add MTT Reagent (Metabolized by viable cells to formazan) incubate2->mtt incubate3 6. Incubate for 4h mtt->incubate3 solubilize 7. Solubilize Formazan Crystals (Add solubilization solution, e.g., DMSO) incubate3->solubilize read 8. Measure Absorbance (Read at ~570 nm using a plate reader) solubilize->read

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis of Fluorescent Probes Using 2-(9-methyl-9H-carbazol-3-yl)acetic acid

Abstract This guide provides a detailed framework for the synthesis, purification, and characterization of novel fluorescent probes utilizing 2-(9-methyl-9H-carbazol-3-yl)acetic acid as a versatile, high-performance fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed framework for the synthesis, purification, and characterization of novel fluorescent probes utilizing 2-(9-methyl-9H-carbazol-3-yl)acetic acid as a versatile, high-performance fluorophore scaffold. Carbazole and its derivatives are renowned for their robust photophysical properties, including high quantum yields and environmental sensitivity, making them ideal building blocks for developing sophisticated molecular probes.[1][2][3] This document outlines two robust, field-proven protocols for conjugating the carbazole core to amine-containing recognition moieties via amide bond formation: one employing the widely used EDC/NHS chemistry and another using the highly efficient HATU coupling reagent. We delve into the causality behind experimental choices, provide step-by-step methodologies, and detail the analytical techniques required for comprehensive characterization of the final probe.

Introduction: The Power of the Carbazole Scaffold

Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of specific molecular targets with high sensitivity and selectivity.[2] The core of any fluorescent probe consists of a fluorophore—a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength—and a recognition moiety that selectively binds to the target of interest.

The carbazole heterocycle is a privileged scaffold in the design of high-performance fluorophores.[1][3] Its rigid, planar, and electron-rich aromatic system provides several key advantages:

  • High Photostability and Thermal Stability: Resistance to degradation ensures robust and reproducible signaling.[2]

  • Excellent Photophysical Properties: Carbazole derivatives often exhibit high fluorescence quantum yields and large Stokes shifts, which are critical for minimizing background signal and reabsorption.[4]

  • Tunable Electronics: The carbazole ring can be readily functionalized at multiple positions (e.g., N-9, C-3, C-6), allowing for the fine-tuning of its absorption and emission properties to suit specific experimental needs.[4][5]

This guide focuses on 2-(9-methyl-9H-carbazol-3-yl)acetic acid , a strategic building block where the acetic acid group at the C-3 position serves as a convenient chemical handle for conjugation. Unlike N-9 functionalization, C-3 substitution can more directly influence the intramolecular charge transfer (ICT) characteristics of the fluorophore, offering a powerful vector for modulating its photophysical response upon target binding.[5][6]

Conceptual Synthesis of the Building Block

While 2-(9-methyl-9H-carbazol-3-yl)acetic acid may be commercially available, understanding its synthesis provides valuable context. A robust and regioselective approach involves a multi-step sequence combining modern cross-coupling reactions. A plausible route is the Suzuki-Miyaura cross-coupling followed by a Cadogan reductive cyclization to form the carbazole core, which is then further functionalized.[7][8][9][10]

SM1 3-Bromo-N-methylaniline INT1 Methyl 2-(3-amino-2-methylphenyl)benzoate SM1->INT1 Suzuki Coupling [Pd Catalyst, Base] SM2 2-(Methoxycarbonyl)phenylboronic acid SM2->INT1 INT2 9-Methyl-9H-carbazole-x-carboxylate INT1->INT2 Cadogan Cyclization [e.g., P(OEt)3] Final 2-(9-methyl-9H-carbazol-3-yl)acetic acid INT2->Final 1. Functional Group Interconversion 2. Hydrolysis cluster_EDC EDC/NHS Pathway cluster_HATU HATU Pathway Carbazole_COOH_EDC Carbazole-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) Carbazole_COOH_EDC->O_acylisourea + EDC NHS_Ester NHS Ester (Stable Intermediate) O_acylisourea->NHS_Ester + NHS Amide_EDC Final Amide Bond NHS_Ester->Amide_EDC Amine_RNH2_EDC Recognition Moiety (R-NH2) Amine_RNH2_EDC->Amide_EDC Carbazole_COOH_HATU Carbazole-COOH OAt_Ester OAt-Active Ester (Highly Reactive) Carbazole_COOH_HATU->OAt_Ester + HATU + DIPEA Amide_HATU Final Amide Bond OAt_Ester->Amide_HATU Amine_RNH2_HATU Recognition Moiety (R-NH2) Amine_RNH2_HATU->Amide_HATU

Figure 2: Comparison of EDC/NHS and HATU activation pathways.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for conjugating 2-(9-methyl-9H-carbazol-3-yl)acetic acid to a generic amine-containing molecule ("R-NH₂").

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/NHS Mediated Amide Coupling

This method is highly reliable and particularly well-suited for reactions in both organic and aqueous-buffered solutions. [11][12] Materials & Reagents

ReagentAbbreviationM.W. ( g/mol )Typical Molar Eq.Purpose
2-(9-methyl-9H-carbazol-3-yl)acetic acidCarb-COOH239.271.0Fluorophore
Amine-containing Recognition MoietyR-NH₂Variable1.0 - 1.2Targeting Ligand
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HClEDC191.701.2 - 1.5Carbodiimide Coupling Reagent
N-Hydroxysulfosuccinimide sodium saltSulfo-NHS217.131.2 - 1.5Stabilizes activated ester (for aqueous)
N,N-Dimethylformamide (anhydrous)DMF73.09-Aprotic Solvent
Dichloromethane (anhydrous)DCM84.93-Aprotic Solvent
MES Buffer (0.1 M, pH 6.0)MES195.24-Aqueous Activation Buffer
PBS Buffer (1X, pH 7.4)PBS--Aqueous Coupling Buffer

Step-by-Step Procedure (Solution-Phase, Organic Solvent)

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(9-methyl-9H-carbazol-3-yl)acetic acid (1.0 eq) in anhydrous DMF or DCM.

  • Activation: Add Sulfo-NHS (or NHS for non-aqueous, 1.2 eq) followed by EDC (1.2 eq) to the solution.

    • Scientist's Note: Add the solid reagents sequentially. EDC is moisture-sensitive; ensure it is handled quickly and that all glassware and solvents are anhydrous to prevent hydrolysis. [11][13]3. Stir: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the stable NHS ester intermediate.

  • Amine Addition: Add the amine-containing recognition moiety (R-NH₂, 1.1 eq), dissolved in a minimal amount of anhydrous DMF, to the reaction flask.

  • Reaction: Allow the reaction to stir at room temperature for 4-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous HCl (to remove unreacted amine and basic byproducts), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the final fluorescent probe.

Protocol 2: HATU-Mediated Amide Coupling

This method is ideal for sterically hindered substrates or when rapid reaction times and high yields are desired. [14][15][16] Materials & Reagents

ReagentAbbreviationM.W. ( g/mol )Typical Molar Eq.Purpose
2-(9-methyl-9H-carbazol-3-yl)acetic acidCarb-COOH239.271.0Fluorophore
Amine-containing Recognition MoietyR-NH₂Variable1.2Targeting Ligand
HATUHATU380.231.1Uronium Coupling Reagent
N,N-DiisopropylethylamineDIPEA129.242.0 - 3.0Non-nucleophilic Base
N,N-Dimethylformamide (anhydrous)DMF73.09-Aprotic Solvent

Step-by-Step Procedure (Solution-Phase)

  • Dissolution: In a flame-dried flask under an inert atmosphere, dissolve 2-(9-methyl-9H-carbazol-3-yl)acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Pre-activation: Add DIPEA (2.0 eq) to the solution.

    • Scientist's Note: DIPEA is a bulky, non-nucleophilic base that deprotonates the carboxylic acid without competing in the coupling reaction. Its use is essential for the HATU mechanism. [14]3. Stir: Stir the mixture at room temperature for 15-20 minutes to form the OAt-active ester.

  • Amine Addition: Add the amine-containing recognition moiety (R-NH₂, 1.2 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

start Prepare Anhydrous Reagents (Carb-COOH, R-NH₂, Solvents) dissolve Dissolve Carb-COOH in Anhydrous DMF/DCM start->dissolve activate Add Coupling Reagents (e.g., HATU/DIPEA or EDC/NHS) dissolve->activate pre_activate Stir 15-60 min at RT (Formation of Active Ester) activate->pre_activate add_amine Add R-NH₂ Solution pre_activate->add_amine react Stir 1-18 hours at RT Monitor by TLC/LC-MS add_amine->react workup Aqueous Work-up (Wash with Acid, Base, Brine) react->workup purify Purify by Column Chromatography workup->purify characterize Characterize Final Probe (NMR, MS, Spectroscopy) purify->characterize

Figure 3: General experimental workflow for amide coupling.

Characterization of the Final Probe

Thorough characterization is critical to confirm the identity, purity, and functionality of the newly synthesized fluorescent probe.

Structural Characterization

  • ¹H and ¹³C NMR Spectroscopy: Confirms the covalent bond formation. Expect to see the disappearance of the carboxylic acid proton (~10-12 ppm) and the appearance of a new amide N-H proton (~7-9 ppm) in the ¹H NMR spectrum, along with characteristic shifts in the signals adjacent to the newly formed amide bond. [17][18]* High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the final product. [17][19] Photophysical Characterization

  • UV-Visible Absorption Spectroscopy: Measures the wavelength(s) of maximum absorbance (λ_abs). This is essential for determining the optimal excitation wavelength.

  • Fluorescence Spectroscopy: Measures the wavelength of maximum emission (λ_em). The difference between λ_abs and λ_em is the Stokes Shift . A larger Stokes shift is generally desirable. The fluorescence quantum yield (Φ_F) , a measure of emission efficiency, should be determined relative to a known standard (e.g., quinine sulfate or coumarin 153). [4][6] Example Characterization Data (Hypothetical)

PropertyValueSignificance
¹H NMR Amide N-H at δ 8.5 ppm (broad singlet)Confirms amide bond formation.
HRMS (ESI+) [M+H]⁺ calculated vs. found: < 5 ppmConfirms molecular formula and identity. [19]
λ_abs (max) 355 nmOptimal wavelength for excitation.
λ_em (max) 440 nmEmission wavelength for detection.
Stokes Shift 85 nmGood separation between excitation and emission, reducing self-absorption.
Quantum Yield (Φ_F) 0.75 (in Dichloromethane)Indicates a highly fluorescent compound. [19]

References

  • A Tandem cross-coupling/S(N)Ar Approach to Functionalized Carbazoles. (2007). PubMed. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025). Bangs Laboratories, Inc. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. [Link]

  • Unusual Photophysical Properties of Substituted Carbazoles. (2008). ACS Publications. [Link]

  • Poly( N -alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization. ResearchGate. [Link]

  • Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction. RSC Publishing. [Link]

  • Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives--experimental and theoretical studies. (2012). PubMed. [Link]

  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link]

  • SUBSTITUENT EFFECTS ON PHOTOPHYSICAL PROPERTIES OF N-THIENYLCARBAZOLES. (2009). HETEROCYCLES. [Link]

  • Carbazole Substituted BODIPYs. Frontiers. [Link]

  • Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. (2021). MDPI. [Link]

  • Spectroscopic and photophysical properties of carbazole-based triads. SPIE Digital Library. [Link]

  • A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A. (2017). ACS Publications. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Synthesis of carbazole via Graebe‐Ullmann reaction. ResearchGate. [Link]

  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. (2024). PMC. [Link]

  • Systematic Approach for Synthesis of Carbazole-9-acetic Acid. Asian Journal of Chemistry. [Link]

  • The synthesis of fluorescent probe 1: HATU (2-(7-Azabenzotriazol-1-yl). ResearchGate. [Link]

  • A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A. (2017). PubMed. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Coupling Reagents in Amide Synthesis - Organic-Reaction. (2011). Scribd. [Link]

  • Facile and Rapid Synthesis of 9H-Carbazole-9Carboxylic Acids Under Microwave Irradiation. ResearchGate. [Link]

  • The Construction of Carbazole-Based Metal–Organic Frameworks as Fluorescent Probes for Picric Acid Detection. (2025). MDPI. [Link]

  • Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. (2021). ACG Publications. [Link]

  • Ullmann Condensation. ACS Publications. [Link]

  • Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. (2023). MDPI. [Link]

  • Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn2+ Based on Pyrano[3,2-c] Carbazole. (2024). PMC. [Link]

  • Methyl 9H-carbazole-9-acetate. PMC. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Synthesis and characterization of carbazole derived nonlinear optical dyes. ResearchGate. [Link]

  • Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+. (2022). Taylor & Francis Online. [Link]

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Method

Application Note: Advanced Functionalization of the 9-Methylcarbazole Ring System

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating synthetic protocols, and transition-metal-catalyzed derivations. Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating synthetic protocols, and transition-metal-catalyzed derivations.

Introduction & Mechanistic Rationale

The 9-methylcarbazole scaffold is a privileged structural motif in both medicinal chemistry and organic optoelectronics (e.g., OLEDs, photovoltaic hole-transport materials, and two-photon absorption photosensitizers). The core advantage of the 9-methyl variant over 9H-carbazole is the suppression of N-H deprotonation during basic cross-coupling conditions, alongside enhanced solubility in organic media.

Mechanistically, the carbazole ring is a highly electron-rich, conjugated biphenyl system bridged by a central nitrogen atom. The lone pair on the nitrogen atom is heavily delocalized into the aromatic rings. Due to resonance stabilization, the electron density is highest at the 3- and 6-positions (analogous to the para positions of a standard aniline derivative). Consequently, classic Electrophilic Aromatic Substitution (EAS) reactions—such as halogenation and formylation—exhibit near-exclusive regioselectivity for the 3,6-axis. Conversely, accessing the 1,8- or 2,7-positions typically requires directed C–H activation using transition-metal catalysts (e.g., Rh, Pd, or Ir).

Strategic Workflow & Functionalization Logic

To rationally design a functionalized 9-methylcarbazole, scientists must choose between thermodynamically driven EAS or kinetically controlled, ligand-directed C–H activation. The logical flow of these synthetic decisions is illustrated below.

Workflow Start 9-Methylcarbazole EAS Electrophilic Substitution (Regioselective 3,6-) Start->EAS Highly Nucleophilic 3,6-Positions CH C-H Functionalization (Transition Metal) Start->CH Directing Groups or Ligand Control Iodination Iodination (NIS / I2) EAS->Iodination Bromination Bromination (NBS) EAS->Bromination Formylation Vilsmeier-Haack (POCl3/DMF) EAS->Formylation Alkenylation Direct Alkenylation (Rh/Pd Catalyzed) CH->Alkenylation Coupling Cross-Coupling (Ni/Pd Catalyzed) Iodination->Coupling Bromination->Coupling Opto Optoelectronic & Photovoltaic Materials Formylation->Opto Coupling->Opto Alkenylation->Opto

Figure 1: Strategic pathways for the functionalization of 9-methylcarbazole, highlighting the divergence between EAS and C-H activation.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating; they include built-in Quality Control (QC) checkpoints to ensure the reaction causality aligns with empirical observations.

Protocol A: Regioselective Vilsmeier-Haack Formylation

Objective: Synthesis of 3-formyl-9-methylcarbazole and 3,6-diformyl-9-methylcarbazole. Causality: Phosphorus oxychloride (POCl₃) reacts with DMF to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich 3-position of 9-methylcarbazole attacks this electrophile. Extended reaction times and excess reagent drive the second substitution at the 6-position[1].

Step-by-Step Methodology:

  • Reagent Generation: Cool a flask containing anhydrous DMF (5.0 equiv) to 0 °C under N₂. Add POCl₃ (1.5 equiv for mono, 3.0 equiv for di-formylation) dropwise. Stir for 30 minutes until the complex forms (solution turns pale yellow/viscous).

  • Substrate Addition: Dissolve 9-methylcarbazole (1.0 equiv) in a minimal amount of anhydrous 1,2-dichloroethane (DCE). Add this dropwise to the Vilsmeier reagent.

  • Heating: Heat the mixture to 90 °C for 4–12 hours.

  • Hydrolysis: Pour the hot mixture over crushed ice containing sodium acetate (NaOAc) to buffer the aqueous phase (pH ~5-6). Stir vigorously for 2 hours to hydrolyze the iminium intermediate into the aldehyde.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Self-Validation & QC:

  • TLC: The product spots will be highly UV-active and will stain brightly with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the presence of an aldehyde.

  • Spectroscopy: IR spectroscopy will show a sharp, strong C=O stretching band at ~1685 cm⁻¹. ¹H NMR will reveal a distinct downfield singlet at ~9.9–10.1 ppm, confirming the aldehyde proton[1].

Protocol B: Electrophilic Iodination

Objective: Synthesis of 3,6-diiodo-9-methylcarbazole as a precursor for Buchwald-Hartwig or Suzuki couplings. Causality: Iodonium cations ( I+ ) are generated using an electrophilic iodine source. The steric bulk of the iodine atom prevents substitution at the 1,8-positions, making the 3,6-positions the thermodynamically and kinetically favored sites[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 9-methylcarbazole (1.0 equiv) in glacial acetic acid or a mixture of DCM/AcOH.

  • Iodination: Add N-Iodosuccinimide (NIS) (2.1 equiv) in portions at room temperature. Alternatively, use I₂ with a catalytic oxidant (e.g., KIO₄ or Cu(II) salts)[2].

  • Reaction: Stir in the dark for 12 hours. The electron-donating methyl group accelerates the reaction, eliminating the need for strong heating.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted iodine species.

  • Filtration: The highly symmetric 3,6-diiodo-9-methylcarbazole often precipitates directly from the reaction mixture. Filter and wash with cold ethanol.

Self-Validation & QC:

  • Visual: The disappearance of the purple/brown iodine color upon thiosulfate addition validates the quench.

  • NMR Symmetry: The ¹H NMR spectrum will simplify dramatically due to C₂v symmetry. The protons at the 4 and 5 positions will appear as a distinct doublet with a small meta-coupling constant ( J≈1.5 Hz) at ~8.4 ppm, shifted downfield by the heavy atom effect of iodine.

Protocol C: Nickel-Catalyzed Corriu-Kumada Cross-Coupling

Objective: Alkylation/Arylation of 3,6-dihalo-9-methylcarbazole. Causality: While Palladium is standard for Suzuki couplings, Nickel(II) complexes (e.g., NiCl₂(dppp)) undergo oxidative addition into electron-rich C-Br or C-I bonds much faster and more economically. This allows for the facile installation of alkyl or aryl Grignard reagents at the 3,6-positions to tune the photophysical properties of the carbazole[3].

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk flask. Add 3,6-dibromo-9-methylcarbazole (1.0 equiv) and NiCl₂(dppp) (0.05 equiv).

  • Solvent: Evacuate and backfill with Argon (3x). Add anhydrous THF.

  • Transmetalation: Cool to 0 °C. Slowly add the desired Grignard reagent (R-MgBr, 2.5 equiv) dropwise. The solution will typically change from green to dark red/brown, indicating the formation of the active Ni(0) species.

  • Coupling: Reflux the mixture for 12 hours.

  • Workup: Quench carefully with 1M HCl at 0 °C to destroy excess Grignard. Extract with diethyl ether.

Self-Validation & QC:

  • Mass Spectrometry: GC-MS will show a complete disappearance of the characteristic bromine isotopic splitting pattern (M, M+2, M+4 in a 1:2:1 ratio)[3].

  • ¹³C NMR: The carbon peaks corresponding to the C-Br bonds (typically ~111-113 ppm) will disappear, replaced by new aliphatic or aromatic carbon signals corresponding to the coupled R-group.

Quantitative Data Summary

The table below summarizes the quantitative expectations for the functionalization of the 9-methylcarbazole system, serving as a benchmark for yield and regioselectivity.

Reaction TypeReagents / CatalystTarget PositionYield RangeMechanistic Driver
Electrophilic Bromination NBS, DMF3,6-85–95%N-methyl stabilization of para-Wheland intermediate
Vilsmeier Formylation POCl₃, DMF3- or 3,6-70–85%Chloroiminium electrophilic attack[1]
Electrophilic Iodination I₂ / Oxidant or NIS3,6-79–94%High electrophilicity of generated I+ [2]
Corriu-Kumada Coupling RMgX, Ni(II) catalyst3,6-75–90%Rapid Ni(II) oxidative addition into C-Br bonds[3]
C-H Alkenylation Acrylate, Pd/Rh cat.3- or 1-44–68%Transition metal-directed C-H activation

References

  • Source: Vanderbilt University (Tetrahedron)
  • Recent developments in C−H functionalization of carbazoles Source: Chimica Oggi URL
  • Copper(II)
  • Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects Source: RSC Publishing URL

Sources

Application

Application Note: Scalable Synthesis Routes for 2-(9-methyl-9H-carbazol-3-yl)acetic acid

Executive Summary & Molecule Overview 2-(9-methyl-9H-carbazol-3-yl)acetic acid (CAS: 56297-06-4) is a highly versatile synthetic building block. Structurally related to the non-steroidal anti-inflammatory drug (NSAID) Ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Overview

2-(9-methyl-9H-carbazol-3-yl)acetic acid (CAS: 56297-06-4) is a highly versatile synthetic building block. Structurally related to the non-steroidal anti-inflammatory drug (NSAID) Carprofen, this carbazole-acetic acid derivative is frequently utilized in the development of advanced photoactive materials and novel therapeutic agents, including[1].

Transitioning this molecule from discovery-scale to process-scale requires synthetic routes that prioritize atom economy, safety, and operational simplicity. This technical guide evaluates the classical Willgerodt-Kindler pathway against a modern, highly scalable Glyoxylation-Reduction pathway, providing comprehensive protocols and mechanistic rationales for process chemists.

Retrosynthetic Analysis & Route Selection

The synthesis of carbazole-3-acetic acids traditionally relies on the functionalization of the electron-rich carbazole core. The nitrogen atom's lone pair delocalizes into the aromatic system, strongly activating the 3- and 6-positions toward electrophilic aromatic substitution.

We present two divergent pathways:

  • Route A (Glyoxylation-Reduction): Installs a two-carbon chain at the correct oxidation state using ethyl chlorooxoacetate, as demonstrated in the[2] and utilized in[3]. The intermediate is then cleanly reduced.

  • Route B (Willgerodt-Kindler): Utilizes a standard acetylation followed by an oxidation-state migration using sulfur and morpholine.

Figure 1: Divergent scalable synthetic pathways for 2-(9-methyl-9H-carbazol-3-yl)acetic acid.

Route A: The Glyoxylation-Reduction Pathway (Recommended)

Route A is the preferred scalable pathway. It avoids the generation of toxic hydrogen sulfide gas and the use of foul-smelling morpholine, substituting them with a highly efficient catalytic hydrogenolysis step.

Mechanistic Insights & Causality
  • Solvent Choice in Friedel-Crafts: Dichloromethane (DCM) is utilized because it is a non-coordinating solvent that stabilizes the intermediate acylium ion without deactivating the AlCl₃ catalyst (unlike ethereal solvents).

  • Benzylic Hydrogenolysis: The α-keto group of the intermediate is pseudo-benzylic (conjugated with the carbazole π-system). Adding acetic acid to the hydrogenation solvent protonates the carbonyl oxygen, increasing the electrophilicity of the benzylic carbon and facilitating rapid C-O bond cleavage over the Palladium surface.

Step-by-Step Protocol

Step 1: Friedel-Crafts Glyoxylation

  • Charge a jacketed reactor with 9-methylcarbazole (1.0 eq) and anhydrous DCM (10 volumes). Cool the system to 0 °C under N₂.

  • Add anhydrous AlCl₃ (1.2 eq) portion-wise to control the exotherm.

  • Add ethyl chlorooxoacetate (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature < 5 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Self-Validation Checkpoint: The mixture transitions from a pale suspension to a deep red/brown solution upon acylium complexation.

  • Quench carefully by pouring into ice-cold 1M HCl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: The isolated organic layer turns bright yellow, visually confirming the presence of the highly conjugated α-keto ester.

Step 2: Catalytic Hydrogenolysis & Hydrolysis

  • Dissolve the α-keto ester in a 9:1 mixture of Ethanol/Acetic Acid (10 volumes).

  • Add 10% Pd/C (0.05 eq Pd). Pressurize the reactor with H₂ (50 psi) and heat to 50 °C for 12 hours.

  • Self-Validation Checkpoint: The starting material is vividly yellow. As the methylene bridge forms, conjugation is broken. A completely colorless solution (post-filtration) confirms >95% conversion.

  • Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the resulting crude ester in THF/MeOH (1:1, 5 volumes) and add 2M aqueous NaOH (2.0 eq). Stir at room temperature for 3 hours.

  • Concentrate under vacuum to remove organic solvents. Acidify the aqueous layer with 2M HCl to pH 2.

  • Filter the precipitated white solid, wash with cold water, and dry under vacuum at 45 °C to yield the target acid.

Route B: The Classical Willgerodt-Kindler Pathway

While Route B is robust and utilizes inexpensive reagents, it is generally relegated to discovery-scale synthesis due to poor atom economy and challenging waste streams.

Mechanistic Insights & Causality
  • Oxidation State Migration: The Willgerodt-Kindler reaction utilizes elemental sulfur and morpholine to migrate the carbonyl oxidation state to the terminal methyl group. Morpholine acts as both a base and a nucleophile, attacking the intermediate thioketone and driving the rearrangement down the alkyl chain to form a stable morpholine thioamide.

Step-by-Step Protocol

Step 1: Friedel-Crafts Acetylation

  • React 9-methylcarbazole (1.0 eq) with acetyl chloride (1.1 eq) and AlCl₃ (1.2 eq) in DCM at 0 °C.

  • Quench with ice water, extract, and concentrate to yield 3-acetyl-9-methylcarbazole.

Step 2: Willgerodt-Kindler Reaction & Hydrolysis

  • Mix 3-acetyl-9-methylcarbazole (1.0 eq), elemental sulfur (1.5 eq), and morpholine (3.0 eq) in a round-bottom flask.

  • Reflux the neat mixture at 130 °C for 16 hours.

  • Self-Validation Checkpoint: The reaction forms a dark, viscous melt. Pouring the hot melt into methanol causes the immediate precipitation of the morpholine thioamide intermediate.

  • Suspend the isolated thioamide in 10% aqueous NaOH and ethanol (1:1). Reflux for 24 hours to hydrolyze the thioamide.

  • Cool, acidify with HCl to pH 2, and collect the precipitated product via filtration.

Quantitative Data & Route Comparison

To guide process development decisions, the quantitative metrics of both routes are summarized below:

MetricRoute A (Glyoxylation-Reduction)Route B (Willgerodt-Kindler)
Overall Yield 65 – 72%45 – 50%
Number of Steps 3 (can telescope to 2)3
Key Reagents Ethyl chlorooxoacetate, Pd/C, H₂Acetyl chloride, Sulfur, Morpholine
Scalability High (Catalytic, clean byproducts)Low (Stoichiometric sulfur, toxic gas)
E-Factor (Est.) < 15> 40
Visual QC Cue Disappearance of yellow chromophorePrecipitation of insoluble thioamide

Analytical Characterization & Self-Validating QC

Beyond the visual checkpoints integrated into the protocols, structural validation of the final API fragment must be confirmed via NMR spectroscopy.

Diagnostic NMR Signals (¹H NMR, 400 MHz, DMSO-d₆):

  • δ 12.30 ppm (br s, 1H): Confirms the presence of the free carboxylic acid (-COOH).

  • δ 8.05 – 7.18 ppm (m, 7H): Represents the intact, substituted carbazole aromatic core.

  • δ 3.85 ppm (s, 3H): Confirms the stability of the N-methyl group throughout the reaction sequences.

  • δ 3.75 ppm (s, 2H): Critical Diagnostic Peak. The presence of this singlet confirms the successful reduction of the α-keto ester (Route A) or the successful rearrangement/hydrolysis (Route B) to form the isolated methylene bridge (-CH₂-).

References

  • Jin, S., Dang, H. T., Haug, G. C., Nguyen, V. D., Arman, H. D., & Larionov, O. V. (2020). Deoxygenative α-alkylation and α-arylation of 1,2-dicarbonyls. Chemical Science, 11(34), 9101-9108. URL:[Link]

  • Sridhar, S. N. C., Ginson, G., Reddy, P. O. V., Tantak, M. P., Kumar, D., & Paul, A. T. (2017). Synthesis, evaluation and molecular modelling studies of 2-(carbazol-3-yl)-2-oxoacetamide analogues as a new class of potential pancreatic lipase inhibitors. Bioorganic & Medicinal Chemistry, 25(3), 1234. URL:[Link]

  • (RSC Advances Authors). (2016). Synthesis and biological evaluation of novel carbazolyl glyoxamides as anticancer and antibacterial agents. RSC Advances, 6. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of 2-(9-methyl-9H-carbazol-3-yl)acetic acid in water

Technical Support Center: 2-(9-methyl-9H-carbazol-3-yl)acetic acid This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(9-methyl-9H-carbazol-3-yl)acetic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(9-methyl-9H-carbazol-3-yl)acetic acid in aqueous media. The information presented herein is curated to offer both foundational understanding and practical, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-(9-methyl-9H-carbazol-3-yl)acetic acid that contribute to its poor water solubility?

A1: The molecule's low aqueous solubility is primarily due to the large, hydrophobic carbazole ring system.[1][2] Carbazole itself is practically insoluble in water.[2][3] While the acetic acid moiety introduces a polar, ionizable group, its contribution is often insufficient to overcome the hydrophobicity of the large aromatic core, especially at acidic to neutral pH.

Q2: Why does the pH of the aqueous medium significantly impact the solubility of this compound?

A2: 2-(9-methyl-9H-carbazol-3-yl)acetic acid is a weak carboxylic acid. At a pH below its pKa, the carboxylic acid group remains largely in its neutral, protonated form (-COOH), which is less soluble in water. As the pH increases above the pKa, the carboxylic acid deprotonates to form the more soluble carboxylate salt (-COO⁻).[4][5] This ionization significantly enhances its interaction with polar water molecules, thereby increasing solubility.

Q3: Are there any initial, simple steps I can take to improve the solubility of this compound for preliminary experiments?

A3: Yes. A straightforward initial approach is to attempt dissolution in a slightly basic aqueous solution. You can achieve this by preparing your aqueous medium with a buffer system or by the careful addition of a base, such as sodium hydroxide or potassium hydroxide, to adjust the pH.[4][6] For non-biological experiments, starting with a small amount of a water-miscible organic co-solvent like ethanol or DMSO before adding the aqueous phase can also be effective.[7][8]

Troubleshooting Guide: Enhancing Aqueous Solubility

This section details advanced strategies to address persistent solubility issues. Each method is presented with its underlying scientific principles and practical considerations.

Issue 1: Insufficient Solubility with Simple pH Adjustment

Even after increasing the pH, you might find that the solubility of 2-(9-methyl-9H-carbazol-3-yl)acetic acid does not meet the concentration requirements for your experiment. This could be due to the limitations of the intrinsic solubility of the ionized form or the buffer capacity of your system.

Caption: Troubleshooting workflow for advanced solubility enhancement.

Expertise & Experience: Simply increasing the pH might not be sufficient. A systematic study of the pH-solubility profile is crucial to identify the optimal pH for maximum solubility. Beyond simple pH adjustment in solution, forming a stable, solid salt of the carboxylic acid can significantly improve its dissolution rate and equilibrium solubility.[5][9][10]

Trustworthiness: The dissolution rate of a salt is generally much higher than its corresponding free acid form because it creates its own buffered diffusion layer around the solid particle, maintaining a higher pH in this microenvironment and thus promoting further dissolution.[9][10]

Authoritative Grounding: The Henderson-Hasselbalch equation provides the theoretical basis for understanding the ionization state of a weak acid at a given pH. The selection of an appropriate counterion is critical, as different salt forms can exhibit varying solubilities.[9][11][12]

Experimental Protocol: Determining the pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers with a pH range from 4 to 10 (e.g., acetate, phosphate, borate buffers) at a constant ionic strength.

  • Sample Preparation: Add an excess amount of 2-(9-methyl-9H-carbazol-3-yl)acetic acid to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Filter the suspensions through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

    • Dilute the filtrate with an appropriate solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[13][14]

  • Data Analysis: Plot the measured solubility against the pH of the respective buffers to generate the pH-solubility profile.

Expertise & Experience: When working with highly hydrophobic compounds, co-solvents can be very effective.[7][8] These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for the dissolution of nonpolar solutes.[15]

Trustworthiness: The mechanism of co-solvency involves the disruption of water's hydrogen-bonding network, which creates a less polar environment that can better accommodate the hydrophobic carbazole moiety.[8]

Authoritative Grounding: Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[7][16][17] The choice of co-solvent and its concentration must be compatible with the intended application, especially for biological assays where solvent toxicity is a concern.

Experimental Protocol: Co-solvent Screening

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Solubility Determination:

    • Add an excess of 2-(9-methyl-9H-carbazol-3-yl)acetic acid to each co-solvent mixture.

    • Equilibrate and analyze the dissolved concentration as described in the pH-solubility protocol.

  • Data Analysis: Plot the solubility against the co-solvent concentration for each solvent system to identify the most effective co-solvent and its optimal concentration range.

Table 1: Example Co-solvent Screening Data (Hypothetical)

Co-solventConcentration (v/v)Solubility (µg/mL)
Ethanol10%50
Ethanol20%150
Propylene Glycol10%45
Propylene Glycol20%130
PEG 40010%65
PEG 40020%200
DMSO5%120
DMSO10%400
Issue 2: Precipitation of the Compound Upon Dilution

A common problem is the precipitation of the compound when a stock solution (e.g., in a co-solvent) is diluted into an aqueous buffer for an experiment. This occurs because the final concentration of the co-solvent is too low to maintain the solubility of the compound.

Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, or parts of molecules, forming inclusion complexes that have significantly enhanced aqueous solubility.[18][][20]

Trustworthiness: This method is widely used in the pharmaceutical industry to improve the solubility, stability, and bioavailability of poorly soluble drugs.[21] The formation of the inclusion complex is a dynamic equilibrium, and the complexed drug is in a molecularly dispersed state, which prevents precipitation upon dilution.[22]

Authoritative Grounding: The most commonly used cyclodextrins are α-, β-, and γ-cyclodextrin and their chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved solubility and safety profiles.[18][]

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as HP-β-CD, which is widely used due to its high aqueous solubility and low toxicity.

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM) in a buffer of a fixed pH (determined from the pH-solubility profile).

  • Solubility Determination:

    • Add an excess of 2-(9-methyl-9H-carbazol-3-yl)acetic acid to each cyclodextrin solution.

    • Equilibrate and analyze the dissolved concentration as previously described.

  • Data Analysis:

    • Plot the solubility of the compound as a function of the cyclodextrin concentration.

    • A linear relationship (AL-type phase-solubility diagram) indicates the formation of a 1:1 inclusion complex. The slope of this line can be used to determine the stability constant (Kc) of the complex.

Analytical Quantification

Accurate determination of solubility requires a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of carbazole derivatives.[13][23]

Table 2: Representative HPLC Method Parameters

ParameterCondition
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile and water (containing 0.1% formic or acetic acid)
Flow Rate1.0 mL/min
Detection WavelengthDetermined by UV-Vis scan (typically in the range of 230-340 nm for carbazoles)
Injection Volume10-20 µL
Column Temperature25-30 °C

References

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Co-solvent. (n.d.). ScienceDirect. [Link]

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025). DelveInsight. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]

  • Co-solvents.pptx. (n.d.). Scribd. [Link]

  • The Use of Cyclodextrins in Pharmaceutical Formulations. (2024). MDPI. [Link]

  • How can cyclodextrins enhance solubility? (2025). Roquette. [Link]

  • Salt formation to improve drug solubility. (n.d.). Ovid. [Link]

  • Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. [Link]

  • Full article: Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2011). Taylor & Francis Online. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • pH Modifier Excipients. (n.d.). CD Formulation. [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2012). PubMed. [Link]

  • The effect of different pH-adjusting acids on the aqueous solubility of... (n.d.). ResearchGate. [Link]

  • Carbazole: Properties, Production And Uses. (2025). Chemcess. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. [Link]

  • Carbazole | C12H9N | CID 6854. (n.d.). PubChem. [Link]

  • Carbazole Derivatives as STAT Inhibitors: An Overview. (2021). MDPI. [Link]

  • Synthesis of Carbazole Derivative Compound with the Mannich Reaction and Antioxidant Activity. (n.d.). AIP Publishing. [Link]

  • Assessing Carbazole Derivatives as Single-Electron Photoreductants. (2022). ACS Publications. [Link]

  • Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. (2022). MDPI. [Link]

  • 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid. (n.d.). PubChem. [Link]

Sources

Optimization

Technical Support Center: Carbazole-3-Acetic Acid Synthesis &amp; Temperature Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in the synthesis of carbazole-3-acetic acid and its derivatives (such as carp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in the synthesis of carbazole-3-acetic acid and its derivatives (such as carprofen analogues [1]): temperature optimization .

Whether you are utilizing the Friedel-Crafts/Willgerodt-Kindler pathway or the classic Fischer Indole Synthesis [2], thermal control dictates the delicate balance between kinetic trapping of desired intermediates and the thermodynamic drive toward degradation. This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic causality to ensure your syntheses are robust and reproducible.

Synthetic Workflows & Thermal Checkpoints

The synthesis of carbazole-3-acetic acid typically follows one of two primary pathways. The diagram below maps these workflows, highlighting the critical temperature dependencies that dictate reaction success.

G StartA Carbazole Core FC_Step Friedel-Crafts Acylation Temp: 0-5 °C StartA->FC_Step AlCl3, Acetyl Chloride StartB Phenylhydrazine + Oxocyclohexaneacetic acid FIS_Step Fischer Indole Cyclization Temp: 100 °C (AcOH) StartB->FIS_Step Condensation WK_Step Willgerodt-Kindler Reaction Temp: 100-120 °C FC_Step->WK_Step 3-Acetylcarbazole Target Carbazole-3-Acetic Acid WK_Step->Target 1. Thioamide 2. Hydrolysis Dehydro_Step Dehydrogenation Temp: 140 °C (Xylene) FIS_Step->Dehydro_Step Tetrahydrocarbazole Dehydro_Step->Target Pd/C or Chloranil

Dual synthetic pathways for carbazole-3-acetic acid with critical temperature dependencies.

Troubleshooting the Friedel-Crafts & Willgerodt-Kindler Route

This route is highly favored for its direct functionalization of the carbazole core, but it is notoriously sensitive to thermal variations.

Q1: Why am I getting 3,6-diacetylcarbazole instead of 3-acetylcarbazole during the Friedel-Crafts acylation?

Causality: Carbazole is a highly electron-rich heterocycle. Unlike benzene, the introduction of a single electron-withdrawing acetyl group at the 3-position does not sufficiently deactivate the distal aromatic ring. If your reaction temperature exceeds 5 °C, the thermal energy overcomes the activation barrier for the second acylation event, leading to rapid formation of 3,6-diacetylcarbazole. Solution: You must kinetically trap the mono-acylated product. Maintain the reaction strictly at 0–5 °C using an ice-salt bath during the addition of acetyl chloride and aluminum chloride, and do not allow the mixture to warm to room temperature until the reaction is quenched.

Q2: How do I optimize the Willgerodt-Kindler reaction temperature to maximize the thioamide intermediate yield?

Causality: The Willgerodt-Kindler transformation of 3-acetylcarbazole into a thioamide involves enamine formation, elemental sulfur insertion, and a complex migration of the functional group along the alkyl chain. This cascade requires significant thermal activation [3]. Operating below 100 °C with stoichiometric reagents stalls the reaction at the enamine stage. Conversely, exceeding 130 °C promotes the thermal degradation of the carbazole core into intractable tarry byproducts.

WK_Mechanism Ketone 3-Acetylcarbazole (Starting Ketone) Enamine Enamine Intermediate (Requires Morpholine) Ketone->Enamine -H2O Sulfur Sulfur Insertion (Requires 100-120 °C) Enamine->Sulfur +S8 Migration Isomerization & Migration (Rate-Limiting Step) Sulfur->Migration Thermal Activation Thioamide Carbazole-3-Thioacetmorpholide (Stable Intermediate) Migration->Thioamide Rearrangement

Logical progression and thermal dependencies of the Willgerodt-Kindler mechanism.

Quantitative Optimization Data:

Temperature (°C)Sulfur:Amine RatioReaction TimeYield (%)Primary Observation / Impurity
25 °C1:424 h85%Requires massive amine excess[3]; slow kinetics.
80 °C1:28 h60%Stalls at enamine; unreacted ketone present.
120 °C 1:2 3 h 92% Optimal conversion; trace di-thioamides.
150 °C1:21 h45%Severe degradation; tarry byproducts.
Protocol A: Self-Validating Willgerodt-Kindler Synthesis & Hydrolysis
  • Reagent Charging: Charge a dry 250 mL round-bottom flask with 3-acetylcarbazole (10 mmol), elemental sulfur (S8, 15 mmol), and morpholine (40 mmol).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 120 °C under an inert nitrogen atmosphere.

    • Self-Validation Checkpoint: The mixture will transition from a heterogeneous suspension to a deep red, homogeneous solution as the sulfur dissolves and reacts.

  • Reaction Monitoring: Maintain the temperature at 120 °C for 3 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.5) must completely disappear, replaced by a slower-moving thioamide spot (Rf ~0.3).

  • Precipitation: Cool the reaction to 50 °C and pour it into 200 mL of ice-cold methanol. Filter the solid thioamide, wash with cold methanol, and dry under vacuum.

  • Hydrolysis: Suspend the thioamide (5 mmol) in 50 mL of 10% aqueous NaOH and 20 mL of ethanol. Heat to reflux (~85 °C) for 12 hours.

    • Self-Validation Checkpoint: Evolution of morpholine vapors can be detected using wet pH paper at the condenser outlet.

  • Isolation: Cool to room temperature and acidify with 6M HCl to pH 2. A dense white/pale-yellow precipitate of carbazole-3-acetic acid will instantly form. Filter and recrystallize from ethanol.

Troubleshooting the Fischer Indole Synthesis Route

For researchers building the carbazole core from scratch, the Fischer Indole Synthesis (FIS) is the gold standard [4].

Q3: My Fischer Indole cyclization to tetrahydrocarbazole-acetic acid is failing or yielding tar. What is the optimal thermal profile?

Causality: The FIS relies on a [3,3]-sigmatropic rearrangement of an enehydrazine intermediate, followed by the extrusion of ammonia [4]. This rearrangement is strictly thermally driven. When utilizing acetic acid as both solvent and Brønsted acid catalyst, refluxing at ~100 °C provides the exact thermal energy required to drive the sigmatropic shift without decomposing the sensitive indole-precursor framework. Using stronger Lewis acids (like ZnCl2) at elevated temperatures rapidly polymerizes the intermediates.

Quantitative Optimization Data:

Temperature (°C)Catalyst / SolventTimeYield (%)Observation
25 °CNone / AcOH24 h<5%Hydrazone formation only; no sigmatropic shift.
60 °CZnCl2 / EtOH12 h45%Incomplete cyclization; mixed intermediates.
100 °C None / AcOH (Reflux) 2 h 87% Optimal conversion; clean product profile [2].
140 °CNone / AcOH (Sealed)1 h35%Excessive tarring and decarboxylation.
Protocol B: Self-Validating Fischer Indole Cyclization
  • Hydrazone Formation: Dissolve phenylhydrazine hydrochloride (10 mmol) and 3-oxocyclohexaneacetic acid (10 mmol) in 50 mL of glacial acetic acid. Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: Formation of the hydrazone intermediate is indicated by a slight color change and the generation of water byproducts.

  • Thermal Cyclization: Heat the solution to 100 °C (reflux) for 2 hours.

    • Self-Validation Checkpoint: LC-MS analysis of an aliquot must show a mass shift of -17 Da from the hydrazone intermediate, confirming ammonia extrusion and successful cyclization to tetrahydrocarbazole-3-acetic acid.

  • Isolation: Cool to room temperature, pour into 200 mL of ice water, and collect the precipitated product via vacuum filtration.

  • Dehydrogenation (Final Step): To aromatize the tetrahydrocarbazole to carbazole-3-acetic acid, reflux the intermediate with 10% Pd/C in xylene at 140 °C for 24 hours. The high temperature is thermodynamically required to break the aliphatic C-H bonds and establish full aromaticity.

References

  • Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation. Frontiers in Cellular and Infection Microbiology.
  • US3896145A - Carbazoles. Google Patents.
  • Willgerodt-Kindler reaction at room temperature: Synthesis of thioamides from aromatic aldehydes and cyclic secondary amines. Academia.edu.
  • Fischer Indole Synthesis. Organic Chemistry Portal.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Carbazole Acetic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction Carbazole acetic acids are a class of compounds that feature a carbazole nucleus with an acetic acid moiety attached, most commonly at the nitr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole acetic acids are a class of compounds that feature a carbazole nucleus with an acetic acid moiety attached, most commonly at the nitrogen atom (N-9 position) to form carbazole-9-acetic acid. This structural motif is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by carbazole derivatives, including anti-inflammatory, analgesic, and anticancer properties. The acetic acid side chain can enhance solubility and provides a handle for further chemical modification.

Understanding the mass spectrometry fragmentation patterns of these molecules is crucial for their unambiguous identification in complex matrices, for metabolic studies, and for quality control during synthesis and formulation. This guide provides an in-depth comparison of the expected fragmentation behavior of carbazole acetic acids under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding these patterns, researchers can develop robust analytical methods for the characterization and quantification of this important class of compounds.

Ionization Techniques: A Comparative Overview

The choice of ionization technique profoundly influences the fragmentation pattern observed in a mass spectrum. For carbazole acetic acids, EI and ESI are the most relevant methods.

  • Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam to ionize the analyte, typically in the gas phase. This process imparts significant internal energy to the molecule, leading to extensive and often complex fragmentation. While the molecular ion may be weak or absent, the rich fragmentation pattern provides detailed structural information. EI is commonly coupled with Gas Chromatography (GC).

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution. It imparts much less energy to the analyte compared to EI, resulting in minimal fragmentation and often a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. To induce fragmentation for structural elucidation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID). ESI is the standard ionization method for Liquid Chromatography-Mass Spectrometry (LC-MS).

Proposed Fragmentation Pathways of Carbazole-9-Acetic Acid

Based on the established fragmentation of the carbazole core, carboxylic acids, and structurally similar molecules like indole-3-acetic acid, we can predict the key fragmentation pathways for carbazole-9-acetic acid (Molecular Weight: 225.24 g/mol ).[1][2]

Electron Ionization (EI) Fragmentation

Under EI conditions, carbazole-9-acetic acid is expected to undergo significant fragmentation. The stability of the carbazole ring system will be a driving force in the fragmentation process.

Key Fragmentation Events in EI-MS:

  • Loss of the Carboxylic Acid Group: The most prominent initial fragmentation is the cleavage of the N-CH₂COOH bond, leading to the loss of the entire acetic acid side chain as a radical. This results in the formation of a stable carbazole radical cation.

  • Decarboxylation: Loss of a carboxyl group (•COOH, 45 Da) is a characteristic fragmentation of carboxylic acids.[3]

  • Formation of the Carbazolyl-methyl Cation: Cleavage of the C-C bond in the side chain can lead to the formation of a stable carbazolyl-methyl cation.

  • Fragmentation of the Carbazole Ring: At higher energies, the carbazole ring itself can fragment, although this is less common due to its aromatic stability.

Table 1: Predicted Key Fragment Ions of Carbazole-9-Acetic Acid in EI-MS

m/zProposed Structure/FragmentFragmentation Pathway
225[C₁₄H₁₁NO₂]⁺•Molecular Ion
180[C₁₂H₈N]⁺Loss of •CH₂COOH
167[C₁₂H₉N]⁺•Carbazole radical cation
139[C₁₁H₇]⁺Fragmentation of the carbazole ring

Diagram 1: Proposed EI Fragmentation Pathway of Carbazole-9-Acetic Acid

EI_Fragmentation M [C₁₄H₁₁NO₂]⁺• m/z 225 (Molecular Ion) F1 [C₁₃H₁₀NO]⁺ m/z 194 M->F1 - •OCH₃ F2 [C₁₂H₈N]⁺ m/z 166 M->F2 - •COOH F3 [C₁₂H₉N]⁺• m/z 167 (Carbazole) M->F3 - CH₂=C=O

Caption: Proposed major fragmentation pathways of carbazole-9-acetic acid under Electron Ionization.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

In positive-ion ESI-MS, carbazole-9-acetic acid will readily form a protonated molecule, [M+H]⁺ at m/z 226. In negative-ion mode, it will form a deprotonated molecule, [M-H]⁻ at m/z 224. The fragmentation of the protonated molecule is particularly informative.

Key Fragmentation Events in ESI-MS/MS (Positive Ion Mode):

  • Loss of Water: A common initial loss from protonated carboxylic acids is the neutral loss of water (18 Da).

  • Loss of Formic Acid: The most characteristic fragmentation, analogous to that of indole-3-acetic acid, is the loss of the entire acetic acid side chain as formic acid (HCOOH, 46 Da) or the sequential loss of water and carbon monoxide. This leads to the formation of a highly stable protonated carbazole or a related rearranged ion.

Table 2: Predicted Key Fragment Ions of Carbazole-9-Acetic Acid in ESI-MS/MS ([M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragmentation
22620818Loss of H₂O
22618046Loss of HCOOH (Formic Acid)
22616759Loss of •CH₂COOH radical
20818028Loss of CO

Diagram 2: Proposed ESI-MS/MS Fragmentation of Protonated Carbazole-9-Acetic Acid

ESI_Fragmentation M_H [M+H]⁺ m/z 226 F1_H [M+H - H₂O]⁺ m/z 208 M_H->F1_H - H₂O F2_H [M+H - HCOOH]⁺ m/z 180 M_H->F2_H - HCOOH F1_H->F2_H - CO F3_H [Carbazole+H]⁺ m/z 168 F2_H->F3_H - C

Caption: Proposed major fragmentation pathways of protonated carbazole-9-acetic acid in ESI-MS/MS.

Comparative Analysis and Experimental Considerations

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization HardSoft
Molecular Ion Often weak or absentStrong [M+H]⁺ or [M-H]⁻
Fragmentation Extensive, in-sourceControlled, via MS/MS
Key Fragments Dominated by cleavage of the N-C bond and decarboxylation.Dominated by neutral loss of formic acid.
Coupled Technique Gas Chromatography (GC)Liquid Chromatography (LC)
Best For Structural elucidation of volatile derivatives.Analysis of the native compound in complex mixtures; quantification.

The choice between GC-EI-MS and LC-ESI-MS/MS will depend on the specific research question. For the analysis of carbazole acetic acids in biological matrices, the sensitivity and specificity of LC-ESI-MS/MS are generally preferred. Derivatization may be required for GC-EI-MS analysis to improve volatility.

Experimental Protocol: LC-ESI-MS/MS Analysis of Carbazole-9-Acetic Acid

This protocol provides a general framework for the analysis of carbazole-9-acetic acid using a triple quadrupole mass spectrometer.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of carbazole-9-acetic acid in methanol. Serially dilute to create working standards (e.g., 1 ng/mL to 1000 ng/mL) in a 50:50 mixture of water and methanol with 0.1% formic acid.

  • Biological Matrix (e.g., Plasma): Perform a protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma. Vortex and centrifuge. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Optimized for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition 1 (Quantifier): 226 -> 180

    • MRM Transition 2 (Qualifier): 226 -> 167

  • Collision Energy: Optimize for maximum signal intensity for each transition (typically 15-30 eV).

Diagram 3: LC-MS/MS Workflow for Carbazole Acetic Acid Analysis

Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Standard Standard Preparation LC C18 Reversed-Phase Separation Standard->LC Extraction Matrix Extraction (e.g., Protein Precipitation) Extraction->LC ESI Electrospray Ionization (Positive Mode) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection m/z 226) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Fragment Ion Selection m/z 180, 167) Q2->Q3 Detector Detector Q3->Detector Data Data Analysis (Quantification & Confirmation) Detector->Data

Caption: A typical workflow for the quantitative analysis of carbazole acetic acids using LC-MS/MS.

Conclusion

The mass spectrometric fragmentation of carbazole acetic acids is predictable and yields structurally informative ions. Under EI, fragmentation is extensive, with the primary fragments arising from the cleavage of the N-C bond of the acetic acid side chain and subsequent decarboxylation. In contrast, ESI-MS/MS analysis of the protonated molecule is characterized by the diagnostic neutral loss of formic acid, providing a highly specific transition for quantification. The choice of methodology will be dictated by the analytical requirements, with LC-ESI-MS/MS being the preferred platform for sensitive and specific analysis in complex biological and pharmaceutical matrices. This guide provides the foundational knowledge for researchers to develop and validate robust mass spectrometry-based methods for this important class of compounds.

References

  • Yaqub, G., Hussain, E. A., & Mateen, B. (2009). Systematic Approach for Synthesis of Carbazole-9-acetic Acid. Asian Journal of Chemistry, 21(7), 5493-5496. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Zhao, H., et al. (2013). Fragmentation pathway studies of several plant hormones using an electrospray ionization-quadrupole/time-of-flight mass spectrometer. International Journal of Mass Spectrometry, 335, 7-15.
  • Lao, W., et al. (2012). Microwave-assisted preparation of substituted carbazole-9-acetic/propionic acid and their absorption and fluorescence spectroscopic characteristics. ResearchGate. [Link]

  • Araya, J., et al. (2016). Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. International journal of molecular sciences, 17(7), 1071. [Link]

  • PubChem. (n.d.). 9-Carbazoleacetic acid. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. [Link]

  • Xie, M. H., et al. (2009). 2-(Carbazol-9-yl)acetic acid. Acta crystallographica. Section E, Structure reports online, 65(Pt 11), o2860. [Link]

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Comparative

A Comparative Analysis of the Biological Activities of 2-(9-methyl-9H-carbazol-3-yl)acetic acid and Carprofen

For Researchers, Scientists, and Drug Development Professionals Introduction to the Compounds Carprofen , a member of the propionic acid class of NSAIDs, is a well-characterized anti-inflammatory, analgesic, and antipyre...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

Carprofen , a member of the propionic acid class of NSAIDs, is a well-characterized anti-inflammatory, analgesic, and antipyretic agent.[1][2] It is widely used in veterinary medicine for the management of pain and inflammation associated with osteoarthritis and for postoperative analgesia.[3] Its chemical structure features a carbazole nucleus, which is a key pharmacophore contributing to its biological activity.[1]

2-(9-methyl-9H-carbazol-3-yl)acetic acid is a carbazole derivative with a distinct substitution pattern. The carbazole scaffold is known to be a versatile pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and antitumor effects.[4][5][6] While specific data for this molecule is sparse, the analysis of its structural analog, 6-chloro-α-methyl-carbazole-2-acetic acid (C-5720), provides valuable insights into its potential therapeutic properties.[7]

Mechanism of Action: The Role of Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most NSAIDs, including Carprofen, is the inhibition of cyclooxygenase (COX) enzymes.[1][8] COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions such as gastrointestinal protection and renal blood flow, and COX-2, which is induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[2][8]

Carprofen exhibits preferential inhibition of COX-2 over COX-1.[1][2][3] This selectivity is a desirable characteristic for an NSAID, as it is believed to reduce the risk of gastrointestinal side effects associated with the inhibition of COX-1.[3] The degree of COX-2 selectivity for Carprofen can vary depending on the species and the in vitro assay system used.[3][9] Studies in canine cell cultures have demonstrated its selective inhibition of COX-2.[8]

The inhibitory activity of 2-(9-methyl-9H-carbazol-3-yl)acetic acid on COX enzymes has not been explicitly reported. However, its structural analog, 6-chloro-α-methyl-carbazole-2-acetic acid, has been shown to possess potent anti-inflammatory activity, suggesting that it likely also acts through the inhibition of prostaglandin synthesis.[7] The carbazole nucleus itself has been associated with anti-inflammatory properties, with some derivatives shown to downregulate the expression of inflammatory mediators like COX-2.[10]

cluster_0 Inflammatory Stimulus (e.g., LPS, Cytokines) cluster_1 Cell Membrane cluster_2 Cyclooxygenase Pathway cluster_3 NSAID Inhibition Inflammatory Stimulus Inflammatory Stimulus COX-2 (Inducible) COX-2 (Inducible) Inflammatory Stimulus->COX-2 (Inducible) Induces Expression Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) Arachidonic Acid->COX-2 (Inducible) Phospholipase A2 Phospholipase A2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Gastroprotection, Platelet Aggregation Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation, Pain, Fever Carprofen Carprofen Carprofen->COX-2 (Inducible) Preferential Inhibition 2-(9-methyl-9H-carbazol-3-yl)acetic acid (inferred) 2-(9-methyl-9H-carbazol-3-yl)acetic acid (inferred) 2-(9-methyl-9H-carbazol-3-yl)acetic acid (inferred)->COX-2 (Inducible) Inferred Inhibition

Caption: Simplified signaling pathway of COX-1 and COX-2 with inferred points of inhibition.

Comparative Biological Activity

A direct comparison of the biological activity of 2-(9-methyl-9H-carbazol-3-yl)acetic acid and Carprofen is challenging due to the lack of specific data for the former. However, by examining the data for the Carprofen analog, 6-chloro-α-methyl-carbazole-2-acetic acid (C-5720), we can draw some insightful parallels.

Biological ActivityCarprofen6-chloro-α-methyl-carbazole-2-acetic acid (C-5720)
Anti-inflammatory Activity Clinically effective for osteoarthritis in dogs.[2]Activity comparable to indomethacin in carrageenan foot edema and adjuvant arthritis tests.[7]
Analgesic Activity Effective for postoperative pain.[3]Activity comparable to indomethacin in the yeast inflamed paw test.[7]
Antipyretic Activity Possesses antipyretic properties.[8]More potent than phenylbutazone and acetylsalicylic acid in the Mycobacterium butyricum-induced pyrexia test.[7]
Gastrointestinal Safety Associated with GI toxicosis, though less than non-selective NSAIDs.[2]16 times less active than indomethacin in producing gastric ulcers in rats.[7]

Experimental Protocols for Biological Activity Assessment

To definitively compare the biological activities of 2-(9-methyl-9H-carbazol-3-yl)acetic acid and Carprofen, a series of standardized in vitro and in vivo assays would be required. The following protocols outline the methodologies that would be employed.

In Vitro COX Inhibition Assay

This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes.

start Start reagent_prep Prepare Assay Buffer, COX Enzymes (COX-1 & COX-2), Substrate (Arachidonic Acid), and Test Compounds start->reagent_prep plate_setup Add buffer, enzyme, and test compound/control to 96-well plate reagent_prep->plate_setup incubation Incubate at specified temperature plate_setup->incubation reaction_init Initiate reaction by adding Arachidonic Acid incubation->reaction_init detection Measure product formation (Colorimetric or Fluorometric) reaction_init->detection data_analysis Calculate % inhibition and determine IC50 values detection->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), reconstitute COX-1 and COX-2 enzymes, and prepare a stock solution of the substrate (arachidonic acid).[11] Test compounds (2-(9-methyl-9H-carbazol-3-yl)acetic acid and Carprofen) and a reference inhibitor (e.g., celecoxib) are dissolved in a suitable solvent like DMSO.[12]

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound at various concentrations.[11] Include control wells with enzyme and solvent (for 100% activity) and wells with a known inhibitor.

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[13]

  • Detection: Measure the formation of the product, Prostaglandin G2, using either a colorimetric or fluorometric method.[11][12][13]

    • Colorimetric: Monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[11]

    • Fluorometric: Detects the reaction of a probe with Prostaglandin G2 to produce a fluorescent signal (e.g., excitation at 535 nm and emission at 587 nm).[12][13]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percent inhibition against the logarithm of the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.[14][15]

start Start animal_prep Acclimatize and group animals (e.g., rats or mice) start->animal_prep drug_admin Administer test compound, vehicle (control), or standard drug (e.g., Indomethacin) animal_prep->drug_admin carrageenan_injection Inject Carrageenan into the subplantar region of the hind paw drug_admin->carrageenan_injection paw_volume_measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) carrageenan_injection->paw_volume_measurement data_analysis Calculate the percentage of edema inhibition paw_volume_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Preparation: Acclimatize Wistar rats or Swiss albino mice for at least one week before the experiment.[16][17] Divide the animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups receiving different doses of 2-(9-methyl-9H-carbazol-3-yl)acetic acid and Carprofen.

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.[15]

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[14][18]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[14]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.[16]

Step-by-Step Methodology:

  • Animal Preparation: Use Swiss albino mice, acclimatized and fasted before the experiment.[16][19]

  • Drug Administration: Administer the test compounds, a vehicle, or a standard analgesic (e.g., Diclofenac Sodium) orally.[16][19]

  • Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 0.6% or 0.7% solution of acetic acid intraperitoneally.[16][20]

  • Observation: Immediately place each mouse in an individual observation chamber and, after a short latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 10-20 minutes).[16][20]

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of protection or inhibition compared to the control group.

In Vivo Analgesic Activity: Hot Plate Test

This method assesses the central analgesic activity of a compound by measuring the response to a thermal stimulus.[21][22][23]

Step-by-Step Methodology:

  • Apparatus Setup: Use a hot plate apparatus with the surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).[23][24]

  • Animal Preparation and Baseline: Place each mouse on the hot plate and record the baseline latency to a nocifensive response (e.g., paw licking, jumping).[21][25] A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[23][24]

  • Drug Administration: Administer the test compounds, vehicle, or a standard centrally acting analgesic (e.g., morphine).

  • Post-Treatment Latency Measurement: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure the reaction latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of the compounds.

Conclusion

Carprofen is a well-established NSAID with a known mechanism of action and a favorable safety profile attributed to its preferential COX-2 inhibition. While direct experimental evidence for the biological activity of 2-(9-methyl-9H-carbazol-3-yl)acetic acid is currently lacking, the data from its close structural analog, 6-chloro-α-methyl-carbazole-2-acetic acid, suggests that it holds significant potential as an anti-inflammatory and analgesic agent with a potentially improved gastrointestinal safety profile compared to some traditional NSAIDs.

The provided experimental protocols offer a clear roadmap for the comprehensive evaluation of 2-(9-methyl-9H-carbazol-3-yl)acetic acid, which would allow for a direct and robust comparison with Carprofen. Such studies are essential to fully elucidate its therapeutic potential and to determine if this carbazole derivative represents a valuable addition to the armamentarium of anti-inflammatory and analgesic drugs.

References

  • Brentnall C, et al. Potency and selectivity of carprofen enantiomers for inhibition of bovine cyclooxygenase in whole blood assays. The Veterinary Journal. 2012.
  • Favia, AD, et al. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review. Chemistry & Biodiversity. 2025.
  • RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]

  • Bio-protocol. Acetic acid-induced writhing test in mice. [Link]

  • Randall LO, Baruth H. Analgesic and anti-inflammatory activity of 6-chloro-alpha-methyl-carbazole-2-acetic acid (C-5720). Archives Internationales de Pharmacodynamie et de Thérapie. 1976.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Scilit. ANALGESIC AND ANTI-INFLAMMATORY ACTIVITY OF 6-CHLORO-ALPHA-METHYL-CARBAZOLE-2-ACETIC ACID (C-5720). [Link]

  • Maze Engineers. Rodent Hot Plate Pain Assay. [Link]

  • Creative Bioarray. Carrageenan-Induced Paw Edema Model. [Link]

  • VIN. Managing Chronic Pain: The NSAIDs - WSAVA 2001. [Link]

  • SAS Publishers. Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. [Link]

  • Google Patents.
  • Today's Veterinary Practice. Carprofen for Dogs: Osteoarthritis and Pain Management. [Link]

  • ResearchGate. Potency and selectivity of carprofen enantiomers for inhibition of bovine cyclooxygenase in whole blood assays. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Taylor & Francis Online. In vivo and in silico anti-inflammatory activity of Artemisia vulgaris and β-caryophyllene oxide in carrageenan-induced paw edema in Wistar rats. [Link]

  • Panlab. Hot plate test. [Link]

  • Clinician's Brief. Carprofen. [Link]

  • Wikipedia. Hot plate test. [Link]

  • Bio-protocol. Hot-plate analgesia testing. [Link]

  • College of Veterinary Medicine, The University of Findlay. Carprofen. [Link]

  • Hindawi. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. [Link]

  • Animal Drugs @ FDA. carprofen tablets. [Link]

  • SciELO. Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. [Link]

  • Journal of Basic and Clinical Physiology and Pharmacology. The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice. [Link]

  • MDPI. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. [Link]

  • Biomedical Journal of Scientific & Technical Research. Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl). [Link]

  • Frontiers in Microbiology. Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation. [Link]

  • ResearchGate. (PDF) Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. [Link]

  • PMC. Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. [Link]

  • PubMed. Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma. [Link]

  • MDPI. A review on the biological potentials of carbazole and its derived products. [Link]

  • PMC. Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation. [Link]

  • PubMed. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages. [Link]

Sources

Validation

Validating purity of 2-(9-methyl-9H-carbazol-3-yl)acetic acid reference standards

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals. Introduction: The Criticality of Scaffold Purity 2-(9-methyl-9H-carbazol-3-yl)acetic acid is a highly versatile pha...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals.

Introduction: The Criticality of Scaffold Purity

2-(9-methyl-9H-carbazol-3-yl)acetic acid is a highly versatile pharmacophore and a critical building block in modern drug discovery. Recent medicinal chemistry campaigns have highlighted its structural importance in synthesizing retinoid X receptor (RXR) modulators capable of tuning PGC1α recruitment [1], as well as its utility in developing potent antimicrobial agents targeting dihydrofolate reductase (DHFR) [2].

However, the integrity of downstream structure-activity relationship (SAR) data relies entirely on the purity of this starting material. Trace impurities—particularly structurally similar regioisomers—can drastically skew biological assays, leading to false-positive coregulator recruitment or artifactual enzyme inhibition. To ensure data integrity and regulatory compliance, analytical laboratories must utilize reference standards validated rigorously against [3].

The Causality of Impurities in Carbazole Acetic Acid Derivatives

To validate a reference standard, an analytical scientist must first understand the synthetic origins of its potential impurities. The rigid, electron-rich tricyclic system of the carbazole core is highly reactive, and its synthesis typically involves N-alkylation followed by electrophilic aromatic substitution (e.g., Friedel-Crafts acylation or direct alkylation). This pathway invariably generates a specific impurity profile:

  • Impurity A (Des-methyl carbazole): Arises from incomplete N-methylation of the 9H-carbazole precursor. The free secondary amine is highly nucleophilic and can participate in unintended downstream coupling reactions, acting as a reactive sink in parallel synthesis libraries.

  • Impurity B (2-yl Regioisomer): While electrophilic substitution on the N-methylcarbazole ring predominantly occurs at the activated 3-position, the 2-position is also electronically susceptible. The resulting 2-(9-methyl-9H-carbazol-2-yl)acetic acid regioisomer has a nearly identical dipole moment and lipophilicity to the target 3-yl isomer. It is notoriously difficult to resolve via standard reverse-phase chromatography and can co-crystallize with the target API.

  • Impurity C (Di-substituted carbazole): Over-alkylation at both the 3- and 6-positions yields bulky, highly lipophilic byproducts. In aqueous biological assays, these impurities often precipitate, causing artifactual baseline shifts in optical readouts.

ImpurityPathway A 9H-Carbazole (Starting Material) B 9-Methyl-9H-carbazole (Intermediate) A->B Methylation (MeI / Base) Imp1 Des-methyl Carbazole (Impurity A) A->Imp1 Incomplete Reaction C 2-(9-Methyl-9H-carbazol-3-yl)acetic acid (Target API) B->C Friedel-Crafts / Acetic acid addition Imp2 2-yl Regioisomer (Impurity B) B->Imp2 Non-selective Substitution Imp3 Di-substituted Carbazole (Impurity C) C->Imp3 Over-alkylation

Figure 1: Synthesis pathway of 2-(9-methyl-9H-carbazol-3-yl)acetic acid and associated impurities.

Comparative Analysis: High-Purity CRM vs. Commercial Grade

Using a standard commercial-grade chemical building block as a quantitative reference standard is a systemic error in assay development. The table below illustrates the analytical differences between a Certified Reference Material (CRM) and a standard commercial grade, and the cascading impact these differences have on downstream applications.

Analytical ParameterHigh-Purity CRM StandardStandard Commercial GradeImpact on Downstream Assays / Synthesis
Chromatographic Purity (HPLC-DAD) > 99.5% (Area %)90.0% - 95.0%Low purity introduces unknown variables in SAR studies and reduces the overall yield of subsequent coupling steps.
Isomeric Purity (2-yl vs 3-yl) > 99.8% (Resolved)~ 2.0% - 5.0% 2-yl isomerThe 2-yl isomer acts as a competitive ligand in RXR binding assays, leading to skewed EC50 values and false biological readouts.
Absolute Mass Fraction (qNMR) 99.2% ± 0.5%Not DeterminedRelying solely on UV purity ignores non-chromophore impurities, leading to inaccurate dosing in in vitro assays.
Residual Solvents (GC-HS) < 1000 ppm (Conforms to ICH Q3C)Up to 50,000 ppm (e.g., DMF, DCM)High residual solvents (like DMF) are cytotoxic and can cause false-positive cell death in phenotypic screening.
Water Content (Karl Fischer) < 0.5% w/wVariable (Often > 2.0%)Excess water quenches moisture-sensitive coupling reagents (e.g., HATU, EDC) during amide bond formation.

Self-Validating Experimental Protocol for Purity Assessment

To comply with [3], a reference standard cannot rely on a single analytical technique. It requires a self-validating, orthogonal approach where absolute quantitation is decoupled from relative chromatographic purity.

Step 1: Absolute Quantitation via Quantitative NMR (qNMR)

Causality: UV-based HPLC purity is relative; different impurities have different extinction coefficients (UV response factors). qNMR provides an absolute mass fraction by comparing the integral of the analyte against a highly pure, structurally distinct internal standard.

  • Accurately weigh ~10.00 mg of the 2-(9-methyl-9H-carbazol-3-yl)acetic acid candidate and ~5.00 mg of a certified internal standard (e.g., Maleic acid, NIST SRM 350b) using a micro-analytical balance ( d=0.001 mg).

  • Co-dissolve both standards in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v TMS.

  • Acquire 1 H-NMR spectra at 400 MHz (or higher), using a 90° pulse angle. Critical: Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically >30 seconds) to ensure complete longitudinal relaxation of all protons prior to the next pulse. Acquire 64 scans.

  • Integrate the distinct carbazole aromatic proton signal (e.g., the singlet at ~8.1 ppm for the 3-yl isomer) against the maleic acid olefinic protons (singlet at 6.26 ppm).

  • Calculate the absolute mass fraction using the standard qNMR purity equation, accounting for molecular weights, sample masses, and proton equivalency.

Step 2: Chromatographic Purity and Isomeric Resolution via HPLC-DAD

Causality: To separate the 2-yl and 3-yl regioisomers, a high-efficiency column and a pH-controlled mobile phase are required. Suppressing the ionization of the acetic acid moiety prevents peak tailing and improves resolution.

  • Column: Use a C18 superficially porous particle (SPP) column (150 x 4.6 mm, 2.7 µm) to maximize theoretical plates.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient: Run a shallow gradient from 30% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) extracting at 254 nm and 280 nm.

  • System Suitability Testing (SST): Inject a resolution mixture containing both the 2-yl and 3-yl regioisomers. The method is only valid if the critical pair resolution ( Rs​ ) is ≥1.5 .

Step 3: Orthogonal Volatile Testing (Karl Fischer & TGA)

Causality: qNMR and HPLC do not accurately quantify inorganic salts or trace water.

  • Perform Coulometric Karl Fischer titration to determine exact water content.

  • Run Thermogravimetric Analysis (TGA) from 25°C to 300°C at 10°C/min to quantify total volatile loss and confirm thermal stability.

  • Mass Balance Validation: The sum of the absolute purity (qNMR), water content (KF), and residual solvents (GC-HS) must equal 100% ± 1.0%. If the mass balance fails, an undetected inorganic impurity (e.g., silica gel or salts from synthesis) is present.

ValidationWorkflow Start Reference Standard Candidate (Raw Material) ID Structural Elucidation (1H/13C NMR, HRMS) Start->ID Purity Chromatographic Purity (HPLC-DAD, LC-MS) Start->Purity Absolute Absolute Quantitation (qNMR w/ Internal Std) Start->Absolute Volatiles Orthogonal Testing (Karl Fischer, GC-HS) Start->Volatiles Cert Certified Reference Material (CRM) ICH Q2(R2) Compliant ID->Cert Purity->Cert Absolute->Cert Volatiles->Cert

Figure 2: Orthogonal analytical validation workflow for reference standards per ICH Q2(R2).

Conclusion

The validation of 2-(9-methyl-9H-carbazol-3-yl)acetic acid reference standards requires more than a simple HPLC-UV chromatogram. Because of its specific synthetic vulnerabilities—namely the generation of closely eluting regioisomers and reactive des-methyl intermediates—a self-validating, orthogonal analytical approach is mandatory. By combining qNMR for absolute mass fraction, high-resolution HPLC for isomeric purity, and rigorous volatile testing, researchers can guarantee the integrity of their biological assays and ensure seamless regulatory compliance.

References

  • Nawa, F., et al. "Tuning RXR Modulators for PGC1α Recruitment." Journal of Medicinal Chemistry, 2024.[Link]

  • Xue, Y.-J., et al. "Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2023. [Link]

Comparative

Chromatographic separation of carbazole isomers

Chromatographic Separation of Carbazole Isomers: A Comparative Methodological Guide Introduction The isolation and quantification of carbazole and its isomers (such as alkylated carbazoles and benzocarbazoles) are critic...

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Separation of Carbazole Isomers: A Comparative Methodological Guide

Introduction

The isolation and quantification of carbazole and its isomers (such as alkylated carbazoles and benzocarbazoles) are critical bottlenecks in both advanced materials science and petroleum geochemistry. In materials engineering, trace isomeric impurities—such as 1H-benzo[f]indole and 5H-benzo[b]carbazole—can drastically alter optical properties, quenching or shifting ultralong organic phosphorescence[1][2]. In geochemistry, the distribution of carbazole isomers serves as a highly sensitive marker for tracing subsurface oil migration pathways[3][4].

However, separating these isomers is notoriously difficult due to their identical molecular weights, high degree of structural homology, and shared functional groups. As a Senior Application Scientist, I frequently observe laboratories failing to achieve baseline resolution because they rely on generic chromatographic methods that do not account for the unique steric and electronic properties of the carbazole core. This guide objectively compares the efficacy of Normal-Phase HPLC (NP-HPLC), Reversed-Phase HPLC (RP-HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS/MS) for isomer separation, providing a self-validating protocol for robust analytical workflows.

Mechanistic Causality: Why Are Carbazole Isomers Hard to Separate?

The fundamental challenge in resolving carbazole isomers lies in the pyrrolic N-H functional group. This group acts as an aggressive hydrogen bond donor, interacting strongly with electronegative atoms and polar stationary phases[4][5].

  • Normal-Phase HPLC (Silica-OH): When utilizing bare silica, the active silanol groups form intense hydrogen bonds and dipole-dipole interactions with the pyrrolic N-H. These polar interactions are so dominant that they overshadow the subtle structural differences between isomers[5]. Consequently, isomers tend to co-elute as a single, broad "class" band, or worse, bind irreversibly to the column, resulting in poor recovery[5].

  • Reversed-Phase HPLC (C18): By shifting to a non-polar stationary phase, the separation mechanism changes from hydrogen bonding to hydrophobic partitioning and steric hindrance. For example, the rod-shaped benzo[a]carbazole has a larger effective hydrophobic contact area with C18 alkyl chains compared to the more compact, subspherical benzo[c]carbazole[6]. This steric difference is the primary driver for achieving baseline resolution in RP-HPLC[7].

  • Gas Chromatography (GC-MS/MS): For volatile alkylated carbazole isomers, GC leverages minute differences in boiling points and gas-phase affinities. When coupled with tandem mass spectrometry, it provides unmatched resolution for thermally stable isomers[3].

Comparative Analysis of Chromatographic Modalities

To select the optimal separation strategy, researchers must balance the need for matrix cleanup against the requirement for fine isomeric resolution.

ModalityStationary PhasePrimary Separation MechanismIsomer Resolution CapabilityKey AdvantageMajor Limitation
NP-HPLC Bare Silica (Silica-OH)H-bonding (Pyrrolic N-H) & Dipole interactionsPoor (Class co-elution)Excellent for bulk matrix removal and class isolation.Irreversible binding; fails to resolve closely related isomers.
RP-HPLC C18 / C8Hydrophobic partitioning & Steric hindranceHigh (Baseline resolution)Resolves structural and positional isomers based on planarity.Requires optimization of non-aqueous solubility.
GC-MS/MS 5% Phenyl-methylpolysiloxaneBoiling point & Gas-phase affinityVery High Unmatched sensitivity and structural elucidation via MRM.Strictly limited to volatile and thermally stable isomers.
Methodological Decision Workflow

CarbazoleSeparation Start Carbazole Isomer Mixture Volatile Volatile & Thermally Stable? Start->Volatile GCMS GC-MS/MS (High Resolution Gas Phase) Volatile->GCMS Yes HPLC Liquid Chromatography (Non-volatile / Preparative) Volatile->HPLC No NPHPLC Normal-Phase (Silica) Class Fractionation HPLC->NPHPLC Matrix Removal RPHPLC Reversed-Phase (C18) Isomer Resolution HPLC->RPHPLC Direct Analysis NPHPLC->RPHPLC 2D-LC Transfer

Decision matrix for selecting carbazole isomer separation modalities.

Self-Validating Experimental Protocol: RP-HPLC Separation of Benzocarbazole Isomers

To ensure scientific integrity, an analytical protocol must be self-validating. The following RP-HPLC methodology incorporates internal standardization for recovery tracking and Diode Array Detection (DAD) for peak purity verification, ensuring that what appears as a single peak is not a co-elution of multiple isomers[8].

Phase 1: Sample Preparation & Internal Standardization
  • Action: Dissolve the carbazole mixture in a solvent of Acetonitrile/Dichloromethane (80:20 v/v) to achieve a concentration of 1 mg/mL. Spike the sample with Carbazole-d8 as an internal standard[9]. Filter through a 0.45 µm PTFE syringe filter.

  • Causality: Highly conjugated carbazole isomers have limited solubility in pure aqueous or polar solvents. Dichloromethane ensures complete solubilization, while the high proportion of Acetonitrile matches the mobile phase to prevent injection solvent effects (peak broadening). Carbazole-d8, having an identical chemical structure but distinct mass, allows for precise recovery validation downstream[9].

Phase 2: Chromatographic Conditions
  • Column: High-density C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using LC-MS grade Water (A) and Acetonitrile (B).

    • 0-5 min: 50% B (Isocratic hold to focus analytes at the column head).

    • 5-25 min: Linear gradient from 50% B to 100% B.

    • 25-35 min: 100% B (Column wash).

  • Flow Rate: 1.0 mL/min.

  • Causality: The extended column length (250 mm) maximizes theoretical plates, which is essential for resolving positional isomers. The gradient starts with high water content to leverage the hydrophobic nature of carbazoles, forcing them to partition heavily into the stationary phase. As the organic modifier increases, isomers elute strictly based on subtle differences in their hydrophobic surface area and steric bulk[6][7].

Phase 3: Detection & System Suitability Validation
  • Action: Monitor the eluent using a Diode Array Detector (DAD) at 254 nm and 280 nm[8]. Prior to running samples, inject a System Suitability Test (SST) mixture containing known standards of benzo[a]carbazole and benzo[c]carbazole.

  • Causality: 254 nm provides universal detection for aromatic systems, while 280 nm offers higher specificity for the carbazole core, minimizing background matrix interference[8].

  • Self-Validation Check:

    • Resolution (Rs): The SST must demonstrate an Rs > 1.5 between benzo[a]carbazole and benzo[c]carbazole.

    • Peak Purity: Extract the UV spectrum across the width of each sample peak using the DAD software. A spectral match factor of >990 across the peak's leading edge, apex, and tailing edge confirms that no hidden isomers are co-eluting beneath the primary signal.

References

  • Technical Support Center: Minimizing Impurities in Commercial Carbazole Sources. Benchchem. 1

  • A Small-Scale Silica Gel Column Chromatography Method for Separating Carbazole Compounds from Highly Mature Crude Oil. ResearchGate. 3

  • Molecular Thermal Motion Modulated Room-Temperature Phosphorescence for Multilevel Encryption. Semantic Scholar. 2

  • Carbazole D8 | 38537-24-5. Benchchem. 9

  • Carbazoles in Oils, and Their Application in Identifying Oil Filling Pathways in Eocene Syn-Rift Fault Blocks. PMC (NIH). 4

  • Quantification of heterocyclic aromatic compounds (NSO-HET) in fuels by offline HPLC-GC×GC-ToFMS. ORBi. 5

  • Fractionation of benzocarbazoles between source rocks and petroleums. ResearchGate. 6

  • Separation of 2(3),9(10),16(17),23(24)-Tetrasubstituted Phthalocyanines with Newly Developed HPLC Phases. ACS Publications. 7

  • Validating the Purity of 1H-Dibenzo(a,i)carbazole: A Comparative Guide to HPLC Analysis. Benchchem. 8

Sources

Validation

Benchmarking Fluorescence Quantum Yield (PLQY) of Carbazole Derivatives: A Comprehensive Guide for Optoelectronics and Bioimaging

Introduction: The Strategic Value of Carbazole Scaffolds Carbazole derivatives have emerged as highly versatile molecular scaffolds, driving innovations across organic light-emitting diodes (OLEDs), thermally activated d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Carbazole Scaffolds

Carbazole derivatives have emerged as highly versatile molecular scaffolds, driving innovations across organic light-emitting diodes (OLEDs), thermally activated delayed fluorescence (TADF) emitters, and advanced fluorescent probes for bioimaging 1. Their robust thermal stability, excellent hole-transporting capabilities, and highly tunable electronic properties make them indispensable for researchers and drug development professionals 1.

To objectively evaluate the efficacy of these materials, scientists rely on the Photoluminescence Quantum Yield (PLQY) —the ratio of photons emitted to photons absorbed 2. This guide provides an authoritative framework for benchmarking the PLQY of carbazole derivatives, comparing key variants, and detailing self-validating experimental protocols.

Mechanistic Grounding: Causality Behind Emission Efficiency

The carbazole moiety acts as a potent electron donor. When strategically conjugated with electron-accepting groups (e.g., dicyanobenzene in 4CzIPN or triarylboranes), it facilitates highly efficient Intramolecular Charge Transfer (ICT) 13.

The Causality of High PLQY: This Donor-Acceptor (D-A) architecture minimizes the energy gap ( ΔEST​ ) between the lowest singlet ( S1​ ) and triplet ( T1​ ) excited states. A small ΔEST​ enables ambient thermal energy to drive Reverse Intersystem Crossing (RISC), upconverting non-radiative triplet excitons back to the singlet state for delayed radiative decay (TADF) [[1]](). In bioimaging applications, carbazole derivatives are frequently utilized in Förster Resonance Energy Transfer (FRET) systems to achieve massive Stokes shifts, improved biocompatibility, and enhanced cellular uptake 4.

G D_A Donor-Acceptor Design (Carbazole Core) ICT Intramolecular Charge Transfer (ICT) D_A->ICT Induces S1 Singlet State (S1) ICT->S1 Populates T1 Triplet State (T1) ICT->T1 Populates TADF Delayed Fluorescence (Enhanced PLQY) S1->TADF Radiative Decay RISC Reverse Intersystem Crossing (RISC) T1->RISC Thermal Energy RISC->S1 Upconversion

Fig 1: Photophysical pathway of carbazole derivatives enabling high PLQY via TADF and ICT.

Benchmarking Carbazole Derivatives: Comparative Data

To provide a baseline for your own characterization, Table 1 summarizes the PLQY of prominent carbazole derivatives across different environments. Notice how the physical state (solution vs. solid/nanoparticle) heavily dictates the final quantum yield.

MaterialPrimary ApplicationState / SolventPLQY (%)Key Photophysical Trait
4CzIPN TADF / OLED / BioimagingTHF Solution~33.5%Strong green emission, non-coplanar 3D structure 3
4CzIPN NPs BioimagingWater (Nanoparticles)~11.9%Good water dispersibility, low cytotoxicity 3
CHA (N-hexyl-carbazole azomethine) OLED / ElectrochromicDMF Solution~19.9%Unique multicolor emission behavior 5
[CI]2[Fl] (Carbazole-Fluorescein) FRET Bioimaging ProbeAqueous (Nanoparticles)>97% (Acceptor)Ratiometric response, enhanced cellular uptake 4
Carbazole-based GUMBOS Blue OLEDsSolid / DCM73% to ~99%Broad fluorescence, high thermal stability (Td > 350°C) 6

Experimental Workflows: Measuring PLQY

Measuring the PLQY of carbazole derivatives requires careful selection of methodology based on the sample's state. While dilute solutions can be measured using the Relative Method, solid-state films, powders, and nanoparticle suspensions mandate the Absolute Method using an integrating sphere 27.

Protocol 1: Absolute PLQY Measurement (Integrating Sphere)

Causality & Logic: Thin films and solid-state bio-probes suffer from anisotropic emission and severe waveguiding due to their high refractive index 2. An integrating sphere, coated with a highly reflective material (e.g., Spectralon), spatially integrates the radiant flux, completely overcoming angular dependence.

Self-Validation Check: Before measuring unknown carbazole derivatives, always validate the system by running a known standard (e.g., quinine sulfate dihydrate or rhodamine 101) to ensure the sphere's spectral correction files are accurate 8.

Step-by-Step Methodology:

  • System Calibration: Calibrate the spectrofluorometer and integrating sphere using a NIST-traceable spectral irradiance standard lamp.

  • Blank Measurement ( La​ , Ea​ ): Place a blank substrate (e.g., bare quartz for films) or a cuvette with pure solvent into the integrating sphere. Record the excitation scatter profile ( La​ ) and the background emission profile ( Ea​ ).

  • Sample Measurement - Direct Excitation ( Lc​ , Ec​ ): Insert the carbazole sample. Direct the excitation beam onto the sample. Record the attenuated excitation scatter ( Lc​ ) and the sample's emission ( Ec​ ).

  • Sample Measurement - Indirect Excitation: Direct the beam onto the sphere wall to measure secondary absorption effects, ensuring accurate calculation of the true number of absorbed photons 9.

  • Calculation: Compute the absolute PLQY ( ΦPL​ ) using the de Mello equation: ΦPL​=La​−Lc​Ec​−Ea​​

G Step1 1. Sample Preparation (Film or Nanoparticles) Step2 2. Blank Measurement (Empty Sphere) Step1->Step2 Step3 3. Sample Excitation (Direct & Indirect) Step2->Step3 Step4 4. Signal Collection (Integrating Sphere) Step3->Step4 Step5 5. Spectral Analysis (Spectrofluorometer) Step4->Step5 Step6 6. PLQY Calculation (Emitted / Absorbed) Step5->Step6

Fig 2: Step-by-step absolute PLQY measurement workflow using an integrating sphere.

Protocol 2: Relative PLQY Measurement (Dilute Solutions)

Causality & Logic: For early-stage drug development or probe screening, the relative method offers high throughput. It compares the integrated fluorescence intensity of the carbazole derivative against a standard fluorophore with a known PLQY 7.

Self-Validation Check: The optical density (OD) of the sample at the excitation wavelength must be kept below 0.05. Higher absorbances trigger the inner-filter effect and reabsorption, artificially deflating the measured PLQY 8. Plotting integrated intensity vs. absorbance for multiple concentrations must yield a strictly linear relationship ( R2>0.99 ).

Step-by-Step Methodology:

  • Standard Selection: Choose a standard with an absorption and emission profile overlapping your carbazole derivative (e.g., Quinine Sulfate in 0.1 M H2​SO4​ , Φ=0.54 ).

  • Sample Preparation: Prepare a gradient of dilute solutions for both the standard and the carbazole sample.

  • Spectral Acquisition: Measure the absorption and fluorescence emission spectra of both solutions under identical excitation conditions (slit widths, integration time).

  • Calculation: Apply the comparative formula:

    Φx​=Φst​×(Gradst​Gradx​​)×(nst2​nx2​​)

    (Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent).

Conclusion

Benchmarking the PLQY of carbazole derivatives is a foundational step in optimizing their performance for OLEDs and bioimaging. By understanding the structural causality behind their emission properties and rigorously applying self-validating measurement protocols, researchers can accurately quantify and push the boundaries of organic optoelectronics and fluorescent probes.

References

  • Evaluation of a Commercial Integrating Sphere Setup for the Determination of Absolute Photoluminescence Quantum Yields of Dilute Dye Solutions - ResearchGate - 8

  • Two decades of carbazole–triarylborane hybrids in optoelectronics - RSC Publishing - 1

  • Recording Fluorescence Quantum Yields - HORIBA - 2

  • Optical efficiency characterization of LED phosphors using a double integrating sphere system - D-NB - 9

  • Synthesis, characterization and quantum yields of multichromic poly(azomethine)s containing carbazole unit - Arabian Journal of Chemistry - 5

  • Establishment of absolute photoluminescence (PL) quantum yield measurement method and research on organic optoelectronics - Hamamatsu Photonics - 7

  • FRET-based carbazole-fluorescein ionic nanoparticle for use as an effective bioimaging agent - PMC -4

  • US10109802B2 - Carbazole-based gumbos for highly efficient blue OLEDs - Google Patents - 6

  • Self-Assembly of Electron Donor−Acceptor-Based Carbazole Derivatives - CityU - 3

Sources

Comparative

Elemental Analysis Standards for 2-(9-methyl-9H-carbazol-3-yl)acetic acid: A Comparison Guide

Executive Summary & Analytical Challenges For drug development professionals and synthetic chemists, validating the absolute purity of a synthesized intermediate is a critical regulatory milestone. 2-(9-methyl-9H-carbazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

For drug development professionals and synthetic chemists, validating the absolute purity of a synthesized intermediate is a critical regulatory milestone. 2-(9-methyl-9H-carbazol-3-yl)acetic acid (Chemical Formula: C15​H13​NO2​ ; Molecular Weight: 239.27 g/mol ) presents specific analytical challenges due to its rigid, nitrogen-containing heterocyclic carbazole core and terminal carboxylic acid.

Its theoretical elemental composition is C: 75.30%, H: 5.48%, N: 5.85%, O: 13.37% .

To achieve the American Chemical Society (ACS) standard of ±0.3% absolute error for publication and patent filing[1], the selection of appropriate calibration standards and orthogonal analytical techniques is paramount. This guide objectively compares reference standards for CHNS/O combustion analysis and evaluates orthogonal methods to ensure a self-validating purity assessment.

Comparison of Calibration Standards for CHNO Analysis

Elemental analyzers rely on the Pregl-Dumas method of dynamic flash combustion[2]. Because the detectors (typically Thermal Conductivity Detectors, TCD) measure relative peak areas, the system must be calibrated using highly pure, certified Organic Analytical Standards[1].

The ideal standard should closely mimic the target molecule's elemental ratios and combustion kinetics. Because 2-(9-methyl-9H-carbazol-3-yl)acetic acid lacks sulfur and halogens, standards containing these elements should be avoided to prevent unnecessary column retention and calibration skew.

Table 1: Primary Reference Standards Comparison
Calibration StandardChemical Formula% C% H% N% OSuitability for Target Molecule
Acetanilide C8​H9​NO 71.096.7110.3611.84Optimal (CHN): Closely matches the C/N/O profile; identical combustion kinetics.
Benzoic Acid C7​H6​O2​ 68.844.950.0026.20Optimal (Oxygen): Gold standard for oxygen pyrolysis calibration.
BBOT C26​H26​N2​O2​S 72.536.096.517.43Suboptimal: Contains sulfur; unnecessary for this carbazole derivative.
Sulfanilamide C6​H8​N2​O2​S 41.844.6816.2718.58Rejected: Low carbon content, contains sulfur, poor matrix match.

Causality Insight: We select Acetanilide for the CHN combustion run because its high carbon and moderate nitrogen content prevent detector saturation while accurately modeling the carbazole matrix. Benzoic Acid is selected for a separate Oxygen run because oxygen must be analyzed via pyrolysis in a helium atmosphere, independent of the oxidative CHN process.

Calibration_Logic Target Target: C15H13NO2 (No Sulfur/Halogens) Split Select Analytical Mode Target->Split Split->Split CHN CHN Combustion Mode (Sn Capsule, O2) Split->CHN Oxy Oxygen Pyrolysis Mode (Ag Capsule, He only) Split->Oxy Acetanilide Acetanilide Standard (Matches C/N ratio, No S) CHN->Acetanilide Primary Choice BBOT BBOT / Sulfanilamide (Rejected: Contains Sulfur) CHN->BBOT Avoid Benzoic Benzoic Acid Standard (High O content, No N/S) Oxy->Benzoic Primary Choice

Decision matrix for selecting elemental analysis calibration standards.

Orthogonal Analytical Techniques Comparison

While CHNO combustion analysis provides the absolute mass fraction of elements, it cannot confirm structural isomerism. A self-validating purity system requires orthogonal techniques.

Table 2: Performance Comparison of Purity Validation Methods
ParameterCHNO Combustion AnalyzerQuantitative NMR (qNMR)High-Resolution Mass Spec (HRMS)
Core Principle Thermal oxidation/pyrolysis[2]Nuclear magnetic resonanceIonization & m/z separation
Accuracy ±0.3% absolute error[1] ±1−2% relative error <5 ppm mass error
Bulk Purity Check Yes (Gold Standard) Yes (Organic components only)No (Ionization bias)
Structural Data NoYes (Site-specific mapping)Yes (Exact molecular formula)
Inorganic Impurities Detects via low total % recoveryInvisible to 1H -NMRInvisible

Self-Validating Experimental Protocols

To guarantee trustworthiness, the analytical workflow must be a self-validating system. This means incorporating continuous drift checks and K-factor recalculations[3].

Protocol A: CHN Determination via Dynamic Flash Combustion

Mechanism: The sample is combusted at 1000°C in an oxygen-rich environment. Carbon converts to CO2​ , Hydrogen to H2​O , and Nitrogen to NOx​ [2]. A downstream copper reactor reduces NOx​ to N2​ gas[2].

  • Sample Preparation: Using a high-precision microbalance, weigh 2.0 to 3.0 mg of thoroughly desiccated 2-(9-methyl-9H-carbazol-3-yl)acetic acid into a tin (Sn) capsule[4]. Causality: Tin is strictly required because its oxidation is highly exothermic, creating a localized "flash" temperature spike up to 1800°C to fully combust the rigid carbazole ring[2].

  • System Blanking: Run two empty Sn capsules to establish the baseline atmospheric gases in the autosampler.

  • K-Factor Calibration: Weigh and run the Acetanilide standard in triplicate[3]. The software calculates the K-factor (Response Factor) for C, H, and N based on the known theoretical percentages.

  • Sample Analysis: Run the carbazole samples in duplicate. The measured CHN values must fall within ±0.40% (preferably ±0.30% ) of the theoretical values (C: 75.30%, H: 5.48%, N: 5.85%)[1].

  • Drift Validation: Run an Acetanilide standard every 10-15 samples. If the deviation exceeds 0.30% absolute, the system must be recalibrated[1].

CHNO_Workflow Sample Sample in Sn Capsule (C15H13NO2) Flash Dynamic Flash Combustion (1000°C, O2 Pulse) Sample->Flash Autosampler Drop Reduction Copper Reduction Reactor (650°C, Reduces NOx to N2) Flash->Reduction CO2, H2O, NOx, O2 GC GC Column Separation (N2, CO2, H2O) Reduction->GC CO2, H2O, N2 TCD Thermal Conductivity Detector GC->TCD Elution Sequence Data Data System (K-factor Calculation) TCD->Data Electrical Signal

Workflow of dynamic flash combustion for CHN elemental analysis.
Protocol B: Oxygen Determination via Pyrolysis

Mechanism: Oxygen cannot be measured in an oxidative environment. The sample is pyrolyzed in a strict Helium atmosphere over carbon black, converting all organic oxygen into Carbon Monoxide ( CO ).

  • Sample Preparation: Weigh 1.0 to 2.0 mg of the sample into a Silver (Ag) capsule. Causality: Tin cannot be used here because it forms tin oxides during pyrolysis, permanently trapping the sample's oxygen and leading to falsely low readings.

  • Calibration: Calibrate the system using Benzoic Acid (26.20% Oxygen) via the K-factor method[3].

  • Pyrolysis: The sample is dropped into a 1060°C furnace. The resulting CO gas is separated via a GC column and quantified by the TCD.

  • Validation: The measured oxygen should closely match the theoretical 13.37%.

References

  • UBC Department of Chemistry - Summary of CHNS Elemental Analysis Common Problems.
  • Thermo Fisher Scientific - CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer.
  • Mettler Toledo - CHNSO Organic Elemental Analysis - Sample Preparation.
  • Royal Society of Chemistry (RSC) - AMC Technical Briefs: CHNS Elemental Analysers.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(9-methyl-9H-carbazol-3-yl)acetic acid: A Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-(9-methyl-9H-carbazol-3-yl)acetic acid. As drug development professionals, researchers, and scientists, our commitment to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-(9-methyl-9H-carbazol-3-yl)acetic acid. As drug development professionals, researchers, and scientists, our commitment to safety and environmental stewardship is paramount. This document is designed to be a practical resource, ensuring that laboratory waste is managed in a compliant, safe, and logical manner, thereby building a foundation of trust in our operational integrity.

The procedural choices outlined below are grounded in an understanding of the compound's chemical nature, drawing parallels from its parent structures: the carbazole nucleus and the acetic acid functional group. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a conservative approach based on the known hazards of its constituent parts dictates the necessary precautions.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe disposal. The structure of 2-(9-methyl-9H-carbazol-3-yl)acetic acid combines a carbazole core, which is known for its potential environmental toxicity and other health concerns, with an acetic acid side chain, which contributes acidic properties.

Inferred Hazards based on Structural Analogs:

  • Carbazole Moiety: Carbazole and its derivatives are recognized as environmental hazards, being very toxic to aquatic life with long-lasting effects.[1][2] Some carbazole compounds are suspected of causing cancer or genetic defects.[1][2][3] Human exposure can lead to irritation.[4]

  • Acetic Acid Moiety: Concentrated acetic acid is corrosive and can cause severe skin and eye irritation.[5][6] As a solid organic acid, the subject compound is expected to be a skin, eye, and respiratory tract irritant.[7]

The following table summarizes the anticipated hazard profile.

Hazard CategoryAnticipated Hazard for 2-(9-methyl-9H-carbazol-3-yl)acetic acidRationale & Supporting Citations
Acute Toxicity (Oral) Harmful if swallowed Based on data for the parent compound, 2-(9H-Carbazol-9-yl)acetic acid (H302).[7]
Skin Irritation Causes skin irritation Based on data for both carbazole (H315) and the parent acetic acid derivative (H315).[1][7]
Eye Irritation Causes serious eye irritation Based on data for both carbazole (H319) and the parent acetic acid derivative (H319).[1][7]
Respiratory Irritation May cause respiratory irritation Based on data for both carbazole (H335) and the parent acetic acid derivative (H335).[1][7]
Carcinogenicity Suspected of causing cancer Carbazole is classified as a suspected carcinogen (Carc. 2, H351).[1][2]
Environmental Hazard Very toxic to aquatic life with long lasting effects Carbazole is classified as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410).[1] Release to the environment must be avoided.[1][2]

Personal Protective Equipment (PPE) and Handling

Given the hazard profile, all handling and disposal procedures must be conducted with appropriate PPE to minimize exposure.

  • Hand Protection: Wear chemical-resistant nitrile or neoprene gloves.[8]

  • Eye Protection: Use chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Skin and Body Protection: A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are mandatory.[8]

  • Respiratory Protection: All handling of the solid material or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure the waste is managed by the correct disposal stream.

Step 1: Designate a Waste Container

  • Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene).[8]

  • The container must be designated specifically for "Solid Organic Acid Waste" or a similar classification used by your institution's Environmental Health & Safety (EHS) department.

Step 2: Labeling the Container

  • The label must, at a minimum, include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "2-(9-methyl-9H-carbazol-3-yl)acetic acid".

    • The associated hazards (e.g., "Irritant," "Environmental Hazard," "Suspected Carcinogen").

    • The accumulation start date.

Step 3: Waste Accumulation

  • Carefully transfer waste (e.g., residual solid, contaminated weighing paper, or spatulas) into the designated container.

  • For contaminated consumables (e.g., gloves, pipette tips), collect them in a separate, clearly labeled bag or container for solid hazardous waste.

  • Keep the waste container securely sealed when not in use.[6]

  • Store the container in a designated satellite accumulation area away from incompatible materials like strong bases or oxidizing agents.[1][10]

DO NOT:

  • Mix with other waste streams, especially strong bases or oxidizing agents, to avoid uncontrolled reactions.[1]

  • Attempt to neutralize the solid waste directly in the lab without a specific, validated protocol and proper EHS oversight. While dilute acetic acid can be neutralized for drain disposal, this is not appropriate for a solid, environmentally hazardous compound.[5][8]

  • Dispose of down the drain or in regular trash. [1][2] This is strictly prohibited due to its aquatic toxicity.

Spill and Emergency Procedures

Accidental spills must be managed promptly and safely.

For Small Spills (Solid Material):

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite) to prevent dust from becoming airborne.

  • Carefully sweep or vacuum the material into a designated hazardous waste container.[1][3] If using a vacuum, it must be rated for hazardous dust.

  • Decontaminate the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Wash hands thoroughly after cleanup.

For Large Spills:

  • Evacuate the immediate area.

  • Alert colleagues and notify your laboratory supervisor and institutional EHS department immediately.

  • Prevent entry into the contaminated area.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Pathway and Decision Workflow

The ultimate disposal of 2-(9-methyl-9H-carbazol-3-yl)acetic acid must be handled by a licensed hazardous waste disposal facility. The following diagram illustrates the decision-making process for proper disposal.

DisposalWorkflow Start Waste Generated: 2-(9-methyl-9H-carbazol-3-yl)acetic acid (Solid, Contaminated Items, or Solutions) Assess Assess Waste Form Start->Assess SolidWaste Solid Waste or Contaminated Labware Assess->SolidWaste Solid SolutionWaste Aqueous or Solvent Solution Assess->SolutionWaste Liquid ContainerizeSolid Place in labeled, sealed 'Solid Hazardous Waste' container. Specify 'Carbazole Compound' SolidWaste->ContainerizeSolid ContainerizeLiquid Place in labeled, sealed 'Liquid Hazardous Waste' container. List ALL components. SolutionWaste->ContainerizeLiquid Store Store in designated Satellite Accumulation Area. Segregate from incompatibles. ContainerizeSolid->Store ContainerizeLiquid->Store Pickup Arrange for pickup by institutional EHS or licensed waste contractor. Store->Pickup End Final Disposal: Incineration at a licensed TSDF facility. Pickup->End

Caption: Disposal decision workflow for 2-(9-methyl-9H-carbazol-3-yl)acetic acid waste.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary framework for hazardous waste management is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[11][12] Your institution's EHS department is the primary resource for ensuring compliance with all applicable rules. They will manage the final transport and disposal, ensuring the "cradle-to-grave" responsibility for hazardous waste is met.[12]

By adhering to these procedures, you contribute to a safe and responsible research environment, protecting yourself, your colleagues, and the broader ecosystem.

References

  • Salam, L. B., Ilori, M. O., & Amund, O. O. (2017). Properties, environmental fate and biodegradation of carbazole. 3 Biotech, 7(2), 111. Available at: [Link]

  • Salam, L. B., Ilori, M. O., & Amund, O. O. (2017). Properties, environmental fate and biodegradation of carbazole. Biotechnology, 7, 111. Available at: [Link]

  • Lab Alley. (2025, February 1). How to Dispose of Acetic Acid. Available at: [Link]

  • Salam, L. B., Ilori, M. O., & Amund, O. O. (2017). Properties, environmental fate and biodegradation of carbazole. Federal University of Agriculture, Abeokuta (FUNAAB). Available at: [Link]

  • Vertex AI Search. (2024, November 26).
  • Washington State University. Acetic Acid Standard Operating Procedure. Available at: [Link]

  • Central Pollution Control Board. (2025, July). Standard Operating Procedure for Utilization of Spent Acetic Acid. Available at: [Link]

  • Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET: Carbazole. Available at: [Link]

  • ResearchGate. (2025, December 23). (PDF) Properties, environmental fate and biodegradation of carbazole. Available at: [Link]

  • DOI. (2025, September 18). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. Available at: [Link]

  • MDPI. (2022, July 18). Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere. Available at: [Link]

  • Rubo. (2025, February 11). Eco-Friendly Disposal of Acetic Acid Waste in the UK. Available at: [Link]

  • ResearchGate. (2025, September 30). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective | Request PDF. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, September 9). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste. Available at: [Link]

  • ACS Publications. (2025, November 21). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. Available at: [Link]

  • MDPI. (2020, September 28). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Available at: [Link]

  • U.S. Food and Drug Administration. APPENDIX 6. TOXICOLOGICAL DATA FOR CLASS 3 SOLVENTS. Available at: [Link]

  • Wikipedia. Solid waste policy of the United States. Available at: [Link]

  • PubChem. 2-[6-(Carboxymethyl)-9-ethyl-3-carbazolyl]acetic acid. Available at: [Link]

  • Greenflow. (2024, October 1). How to Dispose of Acids and Bases Safely: A Complete Guide. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available at: [Link]

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Handling

Advanced Laboratory Safety and Operational Guide: Handling 2-(9-methyl-9H-carbazol-3-yl)acetic acid

As a Senior Application Scientist, I approach the handling of novel organic building blocks not merely as a compliance checklist, but as a holistic system of risk mitigation. 2-(9-methyl-9H-carbazol-3-yl)acetic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel organic building blocks not merely as a compliance checklist, but as a holistic system of risk mitigation. 2-(9-methyl-9H-carbazol-3-yl)acetic acid (CAS: 56297-06-4) is a specialized carbazole derivative frequently utilized in the synthesis of experimental anticancer and antibacterial agents, such as carbazole-based glyoxylamides (1[1]).

Because specific toxicological data for this exact derivative is still emerging, rigorous laboratory safety dictates that we extrapolate handling protocols from its parent scaffold, Carbazole (CAS: 86-74-8). The carbazole core is a known skin and eye irritant (H315, H319), a respiratory irritant (H335), and is highly toxic to aquatic life (H410) (2[2]). The tricyclic aromatic system makes this compound highly lipophilic, while the acetic acid moiety introduces mild acidity. Understanding these physicochemical properties is the foundation of our safety strategy.

Causality-Driven PPE Matrix

Why do we choose specific Personal Protective Equipment (PPE)? It is about understanding the chemical's physical state and partitioning behavior. As a solid organic acid, the primary vectors of exposure are aerosolized dust inhalation and dermal absorption. Furthermore, if dissolved in permeating solvents (like DMF or DMSO), the lipophilic carbazole core can rapidly cross the dermal barrier.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Nitrile gloves (min 0.11 mm thickness)Nitrile provides an excellent barrier against solid organic compounds. Critical Note: If handling the compound in organic solvents, you must double-glove or switch to Butyl rubber, as solvents like THF/DMF rapidly degrade nitrile, carrying the dissolved solute through the glove matrix (3[3]).
Eye Protection Tight-fitting safety goggles (EN 166 / NIOSH)Standard safety glasses leave gaps. Tight-fitting goggles prevent micro-particulate dust from contacting the ocular mucosa, directly mitigating H319 (Serious Eye Irritation) risks (2[2]).
Respiratory N95/P2 Particulate Respirator or FFP3Required only if handling outside a certified fume hood or during a spill. The compound poses H335 (Respiratory Irritation) risks, and fine dust enrichment can lead to dust explosion hazards (4[4]).
Body Protection Flame-resistant lab coat, closed-toe shoesPrevents the accumulation of static-charged dust on personal clothing, reducing secondary exposure risks (3[3]).

Operational Plan: Safe Handling & Solubilization

Every protocol in a high-functioning laboratory must be a self-validating system —meaning each step includes a built-in check to confirm it was executed correctly before proceeding.

Protocol A: Weighing and Solution Preparation
  • Fume Hood Verification: Ensure the chemical fume hood face velocity is operating between 80–100 fpm.

    • Validation: Do not rely solely on the digital monitor; tape a small Kimwipe strip to the sash to visually confirm continuous inward directional airflow.

  • Static Mitigation: Carbazole powders are prone to static charge accumulation, which can cause the powder to "jump" and aerosolize (4[4]). Ground the receiving balance and use a PTFE-coated or anti-static weighing spatula.

  • Closed-System Transfer: Weigh the desired mass of 2-(9-methyl-9H-carbazol-3-yl)acetic acid directly into a tared, sealable vial (e.g., a septum-capped vial).

    • Validation: Cap the vial immediately after transferring. If the exterior of the vial is dusty, wipe it with an isopropanol-dampened tissue before removing it from the balance area.

  • Solubilization: Transfer the sealed vial to the reaction hood. To prevent aerosolization, do not open the vial. Instead, inject your reaction solvent (e.g., DMF, THF, or DMSO) via a syringe directly through the septum.

  • Decontamination: Wipe the balance pan and surrounding workspace with a solvent-dampened cloth to capture any invisible micro-spills.

HandlingWorkflow Step1 1. Fume Hood Setup Verify 80-100 fpm velocity Step2 2. Static Mitigation Ground containers & use anti-static tools Step1->Step2 Step3 3. Solid Transfer Weigh into sealable vial Step2->Step3 Step4 4. Solubilization Inject solvent via closed septum Step3->Step4 Step5 5. Decontamination Wipe area with isopropanol Step4->Step5

Workflow for the safe weighing and solubilization of carbazole derivatives.

Accidental Spill & Exposure Workflows

Understanding the compound's extreme insolubility in water is critical for spill response (2[2]). Attempting to wash a dry spill with plain water will only disperse the hydrophobic powder, expanding the contamination zone.

Protocol B: Solid Spill Response
  • Evacuation & PPE: Evacuate personnel from the immediate area to prevent tracking the powder. Don a particulate respirator (EN 143) and heavy-duty nitrile gloves (4[4]).

  • Dust Suppression (Containment): Do not sweep dry, as this generates airborne dust. Cover the spill with a damp absorbent pad or lightly mist the powder with water to suppress aerosolization (2[2]).

  • Collection: Use non-sparking tools (e.g., a plastic dustpan) to scoop the dampened material into a compatible, sealable hazardous waste container (3[3]).

  • Surface Decontamination: Because the compound is lipophilic, wash the spill area with a surfactant-rich soapy water solution or an appropriate organic solvent (like ethanol or isopropanol) to dissolve residual traces. Follow with a final water rinse.

    • Validation: Visually inspect the area under bright light; carbazole derivatives often leave a faint residue or exhibit slight UV fluorescence if not completely removed.

SpillResponse Spill Accidental Solid Spill Evacuate Evacuate & Don Respirator Spill->Evacuate Dampen Dampen with Water (Suppress Dust) Evacuate->Dampen Collect Collect with Non-Sparking Tools Dampen->Collect Clean Surfactant Wash & Solvent Wipe Collect->Clean Dispose Incineration Waste Stream Clean->Dispose

Step-by-step emergency response pathway for solid organic acid spills.

Waste Disposal & Environmental Plan

Carbazole derivatives are classified as very toxic to aquatic life with long-lasting effects (H410) (4[4]). Under no circumstances should this compound or its solutions enter the standard municipal sewage system.

  • Solid Waste: Contaminated gloves, Kimwipes, and empty vials must be placed in a clearly labeled "Halogen-Free Organic Solid Waste" container.

  • Liquid Waste: Reaction filtrates or solvent washes containing 2-(9-methyl-9H-carbazol-3-yl)acetic acid must be collected in "Halogen-Free Organic Solvent Waste" carboys (2[2]).

  • Final Destruction: Dispose of all collected waste via a licensed hazardous waste management facility capable of high-temperature incineration. Combustion of carbazole derivatives produces toxic nitrogen oxides (NOx), necessitating specialized industrial scrubbers during incineration (5[5]).

References

  • Molaid. Ethyl 2-(9-methylcarbazol-3-yl)-2-oxoacetate / Reaction Context. Retrieved from[Link]

  • Agilent Technologies. Carbazole Standard - Safety Data Sheet. Retrieved from [Link]

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